Pentafluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentafluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNGYFFABRKICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4615-85-4 (potassium salt) | |
| Record name | 2,3,4,5,6-Pentafluorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9061120 | |
| Record name | Pentafluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid with an odor of phenol; mp = 32-36 deg C; [Alfa Aesar MSDS] | |
| Record name | 2,3,4,5,6-Pentafluorophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
771-61-9 | |
| Record name | Pentafluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTAFLUOROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,3,4,5,6-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentafluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAFLUOROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2YCF0YUHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of pentafluorophenol for peptide synthesis?
For Researchers, Scientists, and Drug Development Professionals
Pentafluorophenol (PFP) has emerged as a critical reagent in the field of peptide synthesis, prized for its ability to facilitate efficient and high-yield coupling reactions with minimal side products. This technical guide delves into the core chemical properties of PFP and its application in forming robust peptide bonds, providing detailed experimental protocols and quantitative data to support researchers in optimizing their synthetic strategies.
Core Principles: The Chemistry of Pentafluorophenyl Esters
The utility of this compound in peptide synthesis lies in its use to form pentafluorophenyl (PFP) active esters of N-protected amino acids. The strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the PFP group an excellent leaving group.[1] This high reactivity of the PFP esters facilitates the nucleophilic attack by the amino group of a second amino acid, leading to rapid and efficient peptide bond formation.[2][3]
Kinetic studies have demonstrated the superior coupling speed of PFP esters compared to other active esters. For instance, the relative coupling rate of PFP esters (OPFP) is significantly higher than that of pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively.[1][3][4] This rapid reaction kinetic is advantageous as it helps to minimize or even eliminate undesirable side reactions, such as racemization.[1][4]
Quantitative Data Presentation
The following table summarizes the yield of Fmoc-amino acid pentafluorophenyl esters prepared using pentafluorophenyl trifluoroacetate (B77799) as the activating agent.
| Fmoc-Amino Acid | Activating Agent | Solvent | Base | Yield (%) |
| Fmoc-Phe-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 95 |
| Fmoc-Ala-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 92 |
| Fmoc-Val-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 89 |
| Fmoc-Leu-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 93 |
| Fmoc-Gly-OH | Pentafluorophenyl Trifluoroacetate | Pyridine | - | 96 |
Mandatory Visualizations
Formation of an Fmoc-Amino Acid Pentafluorophenyl Ester
Caption: Formation of an Fmoc-Amino Acid Pentafluorophenyl Ester.
Peptide Bond Formation via a PFP Ester
Caption: Peptide Bond Formation via a PFP Ester.
Solid-Phase Peptide Synthesis (SPPS) Workflow using PFP Estersdot
References
Pentafluorophenol as a Coupling Reagent: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of pentafluorophenol (PFP-OH) as a highly efficient coupling reagent in modern organic synthesis, with a primary focus on peptide and bioconjugate chemistry. We will delve into the core mechanism of action, present comparative quantitative data, provide detailed experimental protocols, and illustrate key processes through workflow diagrams.
Core Principles: The Chemistry of Pentafluorophenyl Esters
This compound's utility as a coupling reagent lies in its ability to convert a relatively unreactive carboxylic acid group into a highly reactive pentafluorophenyl (PFP) active ester.[1] This "activation" is the cornerstone of its function, rendering the carboxyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a primary or secondary amine, leading to the formation of a stable amide bond.[2]
The mechanism can be broken down into two primary stages:
-
Activation (Ester Formation): The carboxylic acid (e.g., an N-protected amino acid) is reacted with this compound, typically in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form the PFP ester. The by-product, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[3]
-
Coupling (Amide Formation): The purified PFP ester is then introduced to a free amine (e.g., the N-terminus of a growing peptide chain). The amine's lone pair of electrons attacks the activated carbonyl carbon.
The high efficiency of this reaction is attributed to two key electronic properties of the pentafluorophenyl group:
-
Strong Inductive Effect: The five highly electronegative fluorine atoms create a powerful electron-withdrawing effect, which significantly increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.
-
Excellent Leaving Group: The resulting pentafluorophenoxide anion is a very stable, non-nucleophilic, and excellent leaving group due to the delocalization of the negative charge across the electron-poor aromatic ring. This facilitates the collapse of the tetrahedral intermediate to form the final amide product.
Quantitative Data: Performance and Comparison
The efficacy of a coupling reagent is measured by its reaction speed, yield, and its ability to suppress side reactions, most notably racemization at the chiral α-carbon of the amino acid. PFP esters exhibit superior performance in these areas compared to other common active esters.
Kinetic studies have demonstrated the significantly higher reactivity of PFP esters. This high rate of coupling is advantageous as it can minimize or eliminate undesirable side reactions.
Table 1: Comparison of Relative Coupling Rates
| Active Ester Type | Abbreviation | Relative Coupling Rate |
|---|---|---|
| Pentafluorophenyl Ester | OPFP | 111 |
| Pentachlorophenyl Ester | OPCP | 3.4 |
| p-Nitrophenyl Ester | ONp | 1 |
Data sourced from kinetic studies.
Furthermore, derivatives of this compound have been developed into standalone coupling reagents that exhibit extremely low rates of racemization.
Table 2: Comparison of Racemization Levels
| Coupling Reagent/Method | Racemization Level | Notes |
|---|---|---|
| FDPP (a PFP derivative) | Lowest among common reagents | Analysis showed FDPP to have the lowest racemization rate. |
| Carbodiimides (e.g., DCC/HOBt) | Generally low (<0.4% per cycle) | Racemization in modern SPPS is typically minimal. |
FDPP: Pentafluorophenyl diphenylphosphinate.
Experimental Protocols
The use of pre-formed PFP esters is a common and effective strategy, as it prevents the growing peptide chain from coming into contact with the potentially harmful activating reagent (e.g., carbodiimide).
This protocol outlines the foundational synthesis of the active ester from an N-protected amino acid.
-
Materials:
-
Fmoc-protected amino acid (1 equivalent)
-
This compound (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
-
Procedure:
-
Dissolve the Fmoc-amino acid and this compound in a suitable solvent (e.g., EtOAc or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in the same solvent to the cooled mixture dropwise over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for one hour, and then allow it to warm to room temperature, stirring for an additional 3-4 hours or overnight.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate successively with a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure Fmoc-amino acid pentafluorophenyl ester.
-
This protocol details the coupling step within a standard Fmoc-based SPPS cycle.
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid pentafluorophenyl ester (1.5 - 3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.5 - 3 equivalents, optional but recommended)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (typically 20%) for Fmoc deprotection
-
-
Procedure:
-
Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling Solution: In a separate vessel, dissolve the Fmoc-amino acid pentafluorophenyl ester and HOBt (if used) in DMF. Note: HOBt has been shown to increase reaction rates.
-
Coupling: Add the coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction for completion (disappearance of free primary amines).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
The cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence.
-
Advantages and Broader Applications
The use of this compound-based coupling offers several distinct advantages:
-
High Reactivity: Leads to rapid coupling times and high yields, minimizing the risk of side reactions.
-
Low Racemization: The fast kinetics help preserve the stereochemical integrity of the amino acids.
-
Stability: PFP esters are crystalline, stable compounds that can be stored. They are also less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.
-
Bioconjugation: Beyond peptide synthesis, PFP esters are highly effective for conjugating molecules to proteins and other biomolecules by targeting primary amines, such as the ε-amino groups of lysine (B10760008) residues. This is valuable for attaching fluorophores, haptens, or polyethylene (B3416737) glycol (PEG) chains.
Conclusion
This compound, through the formation of its highly reactive PFP esters, provides a powerful and versatile tool for modern chemical synthesis. The mechanism, driven by the strong electron-withdrawing nature of the fluorinated ring, ensures rapid and efficient amide bond formation while minimizing common side reactions. The quantitative data and established protocols underscore its practical utility in both solid-phase and solution-phase approaches, making it an indispensable reagent for researchers in peptide synthesis, drug development, and bioconjugation.
References
The Ascendancy of Pentafluorophenyl Esters in Bioconjugation Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the demand for robust and efficient methodologies is paramount for the advancement of therapeutics, diagnostics, and fundamental biological research. The covalent linkage of molecules to proteins, peptides, and nucleic acids requires a delicate balance of reactivity and stability. For years, N-hydroxysuccinimide (NHS) esters have been the workhorse for amine-reactive conjugations. However, the emergence of pentafluorophenyl (PFP) esters has marked a significant advancement in the field, offering superior performance in various applications. This technical guide provides an in-depth exploration of the role of PFP esters in bioconjugation chemistry, presenting quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their molecular endeavors.
The PFP Ester Advantage: Enhanced Stability and Reactivity
PFP esters are active esters derived from pentafluorophenol. The core of their superior performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic, making it highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable amide bond. Concurrently, the pentafluorophenolate anion is an excellent leaving group, further facilitating the reaction.
The primary advantages of PFP esters over the more traditional NHS esters are their enhanced stability towards hydrolysis and their heightened reactivity towards aminolysis. This combination is particularly beneficial in the aqueous environments typically required for biomolecule modifications, where the competing hydrolysis reaction can significantly reduce the efficiency of NHS ester-based conjugations.[1][2]
Greater Resistance to Hydrolysis
Faster Reaction Kinetics
Kinetic studies have consistently demonstrated the superior reactivity of PFP esters in the desired aminolysis reaction with amines. In a comparative study, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate).
Quantitative Data Presentation
To facilitate a clear comparison, the following tables summarize the available quantitative and qualitative data for PFP and NHS esters.
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Reference(s) |
| Relative Hydrolytic Stability | More stable, particularly at pH > 7 | Less stable, significant hydrolysis at pH > 7 | |
| Half-life at pH 8 | Longer than NHS esters (TFP ester is 3x longer) | Minutes | |
| Half-life at pH ≤ 7 | Stable for extended periods | Hours | |
| Optimal pH for Conjugation | 7.2 - 9.0 | 7.0 - 8.5 | |
| Reactivity towards Amines | Highly reactive | Reactive |
| Reagent | Aminolysis Rate Constant (k') with 1-aminomethylpyrene (s⁻¹) |
| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³ |
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. The following are representative methodologies for key experiments involving PFP esters.
Protocol for Antibody Labeling with a PFP Ester
This protocol describes a general procedure for conjugating a PFP ester-activated molecule (e.g., a fluorescent dye or a drug) to an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.5)
-
PFP ester of the molecule to be conjugated
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH using dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
-
PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-50 mM).
-
Conjugation Reaction:
-
While gently vortexing, add a 5- to 20-fold molar excess of the PFP ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each specific antibody and label.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time can be optimized based on the desired degree of labeling.
-
-
Quenching the Reaction: To stop the conjugation reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PFP ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the conjugated molecule.
Protocol for Comparative Analysis of Active Ester Hydrolysis Rate via HPLC
This protocol allows for the quantitative comparison of the hydrolysis rates of PFP and NHS esters.
Materials:
-
PFP ester and NHS ester of the same carboxylic acid (e.g., Biotin-PFP and Biotin-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4 and Sodium Bicarbonate buffer, pH 8.5
-
Anhydrous DMF or DMSO
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and a UV detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each active ester in anhydrous DMF or DMSO.
-
Hydrolysis Reaction:
-
Initiate the hydrolysis by diluting each stock solution into the reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.
-
Immediately inject a t=0 sample into the HPLC system.
-
-
Time-course Analysis: At regular intervals (e.g., every 15 minutes for the first hour, then hourly), inject samples into the HPLC.
-
HPLC Analysis: Monitor the decrease in the active ester peak area and the increase in the hydrolyzed carboxylic acid peak area by UV absorbance at an appropriate wavelength. Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) as the mobile phase.
-
Data Analysis: Calculate the percentage of the remaining active ester at each time point. Plot the natural logarithm of the active ester concentration versus time to determine the pseudo-first-order rate constant and the half-life of each ester under the different pH conditions.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to PFP esters in bioconjugation.
References
Understanding the reactivity of pentafluorophenol in organic synthesis.
An In-depth Technical Guide to the Reactivity of Pentafluorophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of this compound
This compound (PFP-OH), the perfluorinated analogue of phenol, is a versatile and powerful reagent in modern organic synthesis.[1] Its unique chemical properties, stemming from the five highly electron-withdrawing fluorine atoms on the aromatic ring, render it indispensable in numerous applications, particularly in the pharmaceutical and materials science sectors.[2][3] The strong inductive effect of the fluorine atoms makes this compound significantly more acidic than phenol, which is fundamental to its reactivity.[1][4] This enhanced acidity facilitates its role as an excellent leaving group, making its derivatives, especially esters, highly reactive towards nucleophiles. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its application in forming activated esters for amide bond synthesis, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.
Core Reactivity: Pentafluorophenyl Esters in Acyl Transfer Reactions
The most prominent application of this compound in organic synthesis is the formation of pentafluorophenyl (PFP) esters. These esters are highly efficient "active esters" used to facilitate nucleophilic acyl substitution reactions, most notably in the formation of amide bonds during peptide synthesis.
Mechanism of Activation and Amide Bond Formation
The exceptional reactivity of PFP esters is attributed to the pentafluorophenoxide anion being a superb leaving group. The five electron-withdrawing fluorine atoms stabilize the negative charge on the phenoxide ion, making it depart readily upon nucleophilic attack at the ester's carbonyl carbon.
The process typically involves two key stages:
-
Activation: A carboxylic acid (e.g., an N-protected amino acid) is reacted with this compound, usually in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form the PFP active ester.
-
Coupling: The isolated PFP ester is then introduced to an amine nucleophile (e.g., the N-terminus of a peptide chain). The amine attacks the activated carbonyl, displacing the pentafluorophenoxide group to form a stable amide bond.
This methodology is highly valued in both solution-phase and solid-phase peptide synthesis (SPPS) because the high reactivity of PFP esters leads to rapid coupling times, high yields, and minimization of side reactions, such as racemization. Furthermore, PFP esters exhibit greater stability towards spontaneous hydrolysis compared to other active esters, like N-hydroxysuccinimidyl (NHS) esters, which is advantageous during conjugation reactions.
Quantitative Reactivity Data
The enhanced reactivity of this compound and its ester derivatives can be quantified through physicochemical properties and kinetic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Formula | C₆HF₅O | |
| Molar Mass | 184.06 g/mol | - |
| Appearance | White, low melting crystalline solid | |
| Melting Point | 34-36 °C | |
| Boiling Point | 143 °C | |
| pKa | ~5.5 |
The low pKa of ~5.5, compared to phenol's pKa of ~10, highlights its strong acidity and the stability of its conjugate base, the pentafluorophenoxide ion.
Table 2: Comparative Coupling Rates of Active Esters
Kinetic studies have demonstrated the superior reaction rates of PFP esters compared to other common active esters used in peptide synthesis.
| Active Ester Type | Abbreviation | Relative Coupling Rate | Reference(s) |
| Pentafluorophenyl Ester | OPFP | 111 | |
| Pentachlorophenyl Ester | OPCP | 3.4 | |
| p-Nitrophenyl Ester | ONp | 1 |
This vast difference in reactivity underscores why PFP esters are preferred for difficult couplings or to minimize racemization, as the desired amide-forming reaction proceeds much faster than competing side reactions.
Other Synthetic Applications
While best known for PFP esters, the reactivity of this compound extends to other areas of organic synthesis.
-
Pentafluorophenyl Ethers: PFP ethers can be synthesized via nucleophilic alkoxide attack on hexafluorobenzene (B1203771) or from potassium pentafluorophenoxide and alkyl halides. Cleavage of these ethers, typically requiring strong acids or bases, can be used as a method of deprotection.
-
Pentafluorophenyl Sulfonates: PFP sulfonic esters are stable, often crystalline, alternatives to sulfonyl chlorides for the preparation of sulfonamides. The PFP-sulfonate group can also act as a protecting group for sulfonic acids, allowing for chemoselective cross-coupling reactions like the Suzuki-Miyaura reaction on other parts of the molecule.
-
Catalysis: Leveraging its high acidity, this compound can serve as an efficient, metal-free catalyst for reactions such as Fischer indole (B1671886) synthesis and Pictet-Spengler reactions, where it activates electrophiles through protonation.
Experimental Protocols
Protocol 1: Synthesis of an Fmoc-Amino Acid Pentafluorophenyl Ester
This protocol describes the synthesis of an activated amino acid ester using a carbodiimide (B86325) coupling agent.
Materials:
-
Fmoc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.0 eq)
-
Ethyl acetate (B1210297) (solvent)
Methodology:
-
Dissolve the Fmoc-amino acid and this compound in ethyl acetate in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in ethyl acetate dropwise to the cooled mixture with continuous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates completion of the reaction.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Filter the mixture to remove the DCU precipitate.
-
Wash the filtrate with 0.1 N HCl, followed by 0.1% NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the resulting crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-amino acid pentafluorophenyl ester.
Protocol 2: Peptide Bond Formation Using a PFP Ester
This protocol outlines the coupling of a PFP ester to an amino component.
Materials:
-
Fmoc-amino acid PFP ester (1.0 eq)
-
Amino acid ester hydrochloride (or peptide with a free N-terminus) (1.0 eq)
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (1.0-1.2 eq)
-
Dimethylformamide (DMF) (solvent)
Methodology:
-
Dissolve the amino acid ester hydrochloride salt in DMF and add DIEA to neutralize the salt and free the amine. Stir for 5-10 minutes.
-
Add the Fmoc-amino acid PFP ester to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the high reactivity of the PFP ester, coupling is often complete within 1-2 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 0.1 N HCl, 0.1% NaHCO₃, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the protected dipeptide.
Conclusion
This compound is a uniquely reactive and highly valuable reagent for organic synthesis. Its strong acidity and the stability of the corresponding phenoxide ion make it an exceptional leaving group. This property is expertly harnessed in the form of pentafluorophenyl esters, which are among the most reactive acylating agents available for amide bond formation. The rapid, high-yield, and low-racemization couplings they enable have solidified their role in modern peptide synthesis and drug development. Beyond this primary application, the utility of PFP in forming stable sulfonates and ethers, and as a metal-free catalyst, continues to expand its importance in the toolkit of the research and industrial chemist.
References
Pentafluorophenol: A Lynchpin in the Synthesis of Advanced Fluorinated Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmaceutical agents has become a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Pentafluorophenol (PFP) has emerged as a critical precursor in this endeavor, primarily through its role in forming highly reactive pentafluorophenyl (PFP) esters. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of fluorinated pharmaceuticals, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes.
The Power of Pentafluorophenyl Esters: A Reactive Intermediate
This compound is most commonly employed in pharmaceutical synthesis to activate carboxylic acids by converting them into PFP esters. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack, facilitating the formation of amide, ester, or other bonds under mild conditions. This high reactivity is particularly advantageous in the synthesis of complex and sensitive molecules, such as peptides and nucleotide analogues, where minimizing side reactions and preserving stereochemical integrity is paramount.
One of the most well-documented applications of a this compound-derived reagent is in the synthesis of the blockbuster antiviral drug Sofosbuvir, used to treat Hepatitis C.[1][2] In the synthesis of a key intermediate for Sofosbuvir, a pentafluorophenoxy-containing phosphorylating agent is used to create a crucial phosphoramidate (B1195095) linkage.[3][4][5]
Quantitative Data: A Comparative Look at Reactivity
The enhanced reactivity of PFP esters is not merely qualitative. Kinetic studies have demonstrated their superiority over other activated esters in peptide synthesis. This rapid reaction rate is beneficial for minimizing or eliminating undesirable side reactions.
| Activating Group | Relative Coupling Rate |
| Pentafluorophenyl (PFP) | 111 |
| Pentachlorophenyl (PCP) | 3.4 |
| p-Nitrophenyl (ONp) | 1 |
Experimental Protocols
Synthesis of a Key Intermediate for Sofosbuvir
This protocol describes the synthesis of N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphoryl]-L-alanine isopropyl ester, a critical reagent in the synthesis of Sofosbuvir.
Materials:
-
D-alanine isopropyl ester
-
Phenyl dichlorophosphate (B8581778)
-
This compound
-
Methyl tertiary butyl ether (MTBE)
-
Ethyl acetate (B1210297)
-
n-Hexane
Procedure:
-
To a reaction vessel containing D-alanine isopropyl ester (30g) and anhydrous sodium sulfate (B86663) (20g) in dichloromethane (200ml), cool the mixture to between -70°C and -80°C.
-
Slowly add a solution of phenyl dichlorophosphate (48g) in dichloromethane (500ml) to the cooled mixture. Maintain the temperature between -70°C and -80°C and allow the reaction to proceed for 1 hour.
-
Sequentially add a dichloromethane solution of recovered this compound (42g) and triethylamine (45g).
-
Allow the reaction mixture to warm to 0-5°C and stir.
-
Filter the reaction mixture and wash the filter cake with dichloromethane (200ml).
-
Concentrate the filtrate under reduced pressure to obtain a crude oily product.
-
Add MTBE (800mL) to the crude product to induce precipitation. Filter the mixture and concentrate the filtrate to dryness to yield the crude product (85g).
-
Recrystallize the crude product from a mixture of ethyl acetate (200ml) and n-hexane (300ml) by warming to 50°C and then cooling to room temperature to obtain the purified white solid product (72g).
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pentafluorophenyl Esters
Pentafluorophenyl esters of Fmoc-protected amino acids are highly effective in solid-phase peptide synthesis, offering rapid coupling times.
Materials:
-
Fmoc-protected amino acid pentafluorophenyl ester
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
1-Hydroxybenzotriazole (HOBt) (optional, as an additive)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Coupling: Dissolve the Fmoc-amino acid pentafluorophenyl ester (2-3 equivalents) in DMF. HOBt (1 equivalent) can be added to suppress side reactions. Add the solution to the deprotected resin and agitate for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.
Mandatory Visualizations
Experimental Workflow: Synthesis of a Small Molecule Pharmaceutical
Caption: General workflow for small molecule synthesis via PFP ester.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: Solid-Phase Peptide Synthesis (SPPS) using PFP Esters.
Signaling Pathway: RAF/MEK/ERK Pathway Inhibition
Fluorinated compounds are often developed as kinase inhibitors for anticancer therapy. The RAF/MEK/ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer.
Caption: RAF/MEK/ERK Signaling Pathway Inhibition.
Conclusion
This compound stands out as a versatile and powerful reagent in the synthesis of fluorinated pharmaceuticals. Its ability to form highly reactive PFP esters enables efficient and clean bond-forming reactions, which is critical for the development of complex drug molecules. The examples of Sofosbuvir synthesis and solid-phase peptide synthesis highlight the practical utility of this compound in creating high-value therapeutic agents. As the demand for more sophisticated and effective fluorinated drugs continues to grow, the importance of this compound as a key building block is set to increase, making a thorough understanding of its chemistry and applications essential for researchers in the field.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
Physical and chemical properties of pentafluorophenol relevant to researchers.
For Immediate Release
Pentafluorophenol (PFP) is a highly versatile organofluorine compound that has become an indispensable tool for researchers, particularly in the fields of organic synthesis, drug development, and materials science. Its unique electronic properties, stemming from the presence of five fluorine atoms on the benzene (B151609) ring, confer remarkable reactivity and utility as a synthetic intermediate. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key applications, and visual representations of its reaction workflows.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature with a characteristic phenolic odor.[1][2] The strong electron-withdrawing nature of the fluorine atoms significantly influences its acidity and reactivity compared to phenol.
Physical Properties
A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₆HF₅O | [3] |
| Molecular Weight | 184.06 g/mol | [] |
| Melting Point | 32.8 - 36 °C (91.0 - 96.8 °F) | [5] |
| Boiling Point | 143 - 145.6 °C (289.4 - 294.1 °F) | |
| Density | 1.757 g/cm³ | |
| pKa | 5.5 | |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform. | |
| Appearance | White to light yellow crystalline solid. |
Spectral Data
The spectral data of this compound are essential for its identification and characterization in reaction mixtures.
| Spectrum Type | Key Features/Peaks | Reference(s) |
| ¹H NMR | A single peak corresponding to the hydroxyl proton. | |
| ¹³C NMR | Multiple peaks corresponding to the fluorinated aromatic carbons. | |
| ¹⁹F NMR | Chemical shifts at approximately -130.2 ppm (F-3/4) and -134.5 ppm (F-2/5). | |
| Infrared (IR) | Characteristic peaks for O-H stretching and C-F stretching. | |
| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation patterns involving the loss of HF and C-F bonds. |
Key Applications and Experimental Protocols
The primary application of this compound in research, particularly in drug development, is as an activating agent for carboxylic acids in peptide synthesis. The resulting pentafluorophenyl (PFP) esters are highly reactive towards nucleophiles, facilitating efficient amide bond formation with minimal side reactions.
Synthesis of Pentafluorophenyl Esters using Dicyclohexylcarbodiimide (B1669883) (DCC)
This protocol describes a common method for the activation of a carboxylic acid with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Experimental Workflow:
Methodology:
-
Dissolve the carboxylic acid (1 equivalent) and this compound (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in dichloromethane dropwise to the cooled mixture with stirring.
-
Continue stirring at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir overnight.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude pentafluorophenyl ester, which can be further purified by chromatography or recrystallization if necessary.
Peptide Coupling using Pentafluorophenyl Esters
This protocol outlines the use of a pre-formed N-protected amino acid pentafluorophenyl ester for coupling to another amino acid or peptide in solution.
Experimental Workflow:
Methodology:
-
Dissolve the N-protected amino acid pentafluorophenyl ester (1.1-1.5 equivalents) in tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve the amino acid or peptide with a free amino group (1 equivalent) in water.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the aqueous solution.
-
Add the THF solution of the active ester to the aqueous solution of the amino component with stirring.
-
Allow the reaction to proceed at room temperature, typically for around 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an appropriate work-up, which may include acidification to precipitate the product, followed by filtration and washing.
-
The resulting protected peptide can be purified by standard techniques such as column chromatography.
Reactivity and Logical Relationships
The utility of this compound in synthesis is a direct consequence of the electronic effects of the five fluorine atoms.
The strong inductive effect of the fluorine atoms makes the hydroxyl proton of this compound significantly more acidic than that of phenol. This facilitates the formation of the pentafluorophenoxide ion, which is a key intermediate in the synthesis of PFP esters. Furthermore, the pentafluorophenoxide is an excellent leaving group, which renders the carbonyl carbon of the PFP ester highly electrophilic and susceptible to nucleophilic attack. This high reactivity is the basis for its widespread use in peptide coupling and other acylation reactions.
Biological Relevance
While this compound itself does not have a direct, well-defined role in biological signaling pathways, its importance in the life sciences is profound. It is a critical reagent in the synthesis of peptides and other biologically active molecules. The incorporation of the pentafluorophenyl group into metal complexes, such as those of platinum, has been shown to modify their biological activity, including their interactions with proteins like human serum albumin (HSA). This highlights the indirect but significant contribution of this compound to the development of novel therapeutic and diagnostic agents.
References
The Chemistry of Pentafluorophenyl Active Esters for Amide Bond Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentafluorophenyl (PFP) active esters have emerged as superior reagents for amide bond formation, a cornerstone of chemical synthesis in research, drug development, and bioconjugation.[1][2] Their remarkable reactivity and enhanced stability compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, render them highly efficient for coupling carboxylic acids with primary and secondary amines.[1][3] This technical guide provides a comprehensive overview of the chemistry of PFP esters, including their mechanism of action, comparative performance data, detailed experimental protocols, and key applications. The strategic use of PFP esters can lead to higher reaction yields, improved reproducibility, and streamlined workflows in the synthesis of peptides, antibody-drug conjugates (ADCs), and other complex molecular architectures.[4]
Introduction
The formation of a stable amide bond is a fundamental transformation in organic chemistry, critical for the synthesis of peptides, proteins, and a vast array of pharmaceuticals and biomaterials.[5] The use of active esters is a widely adopted strategy to facilitate this reaction, wherein the carboxyl group is activated to promote nucleophilic attack by an amine.[5] Pentafluorophenyl (PFP) esters, with the general formula RC(O)OC₆F₅, have gained prominence due to the strong electron-withdrawing nature of the pentafluorophenyl group.[6] This structural feature significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while the pentafluorophenolate anion proves to be an excellent leaving group.[1][7] Consequently, PFP esters exhibit superior reactivity and greater resistance to premature hydrolysis, offering significant advantages in both solution-phase and solid-phase synthesis.[1][2][8]
Core Principles: Mechanism of Amide Bond Formation
The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic carbonyl carbon of the PFP ester. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the stable pentafluorophenolate leaving group to yield the final amide product.[9] The high reactivity of PFP esters is attributed to the electron-deficient nature of the pentafluorophenyl ring, which stabilizes the departing phenolate (B1203915) anion.[7]
Caption: Mechanism of amide bond formation using PFP active esters.
Quantitative Performance Data
PFP esters consistently outperform other active esters in terms of both reaction kinetics and stability. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Reaction Rates of Active Esters
| Active Ester | Relative Coupling Rate | Reference |
| Pentafluorophenyl (PFP) Ester (OPFP) | 111 | [6][10] |
| Pentachlorophenyl (PCP) Ester (OPCP) | 3.4 | [6][10] |
| p-Nitrophenyl (Np) Ester (ONp) | 1 | [6][10] |
Table 2: Comparative Stability of Active Esters in Aqueous Solution
| Active Ester | Condition | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | More stable than NHS esters | [11] |
| N-hydroxysuccinimide (NHS) Ester | pH 8.0, Carbonate Buffer/10% DMSO | 210 min | [12] |
| N-hydroxysuccinimide (NHS) Ester | pH 8.5, Carbonate Buffer/10% DMSO | 180 min | [12] |
| N-hydroxysuccinimide (NHS) Ester | pH 9.0, Carbonate Buffer/10% DMSO | 125 min | [12] |
Note: Direct comparative half-life data for PFP esters under identical conditions as the NHS ester data was not available in the search results, but multiple sources confirm their superior stability to hydrolysis.[1][2][3][8]
Advantages of Pentafluorophenyl Esters
The superior performance of PFP esters stems from a combination of their inherent chemical properties.
Caption: Logical flow of PFP ester advantages.
Experimental Protocols
The following are detailed methodologies for the preparation of PFP active esters and their subsequent use in amide bond formation.
Protocol 1: Synthesis of Pentafluorophenyl Active Esters from Carboxylic Acids
This protocol describes a general method for the synthesis of PFP esters from a carboxylic acid using a carbodiimide (B86325) coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the carboxylic acid and this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DCC or DIC to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.
-
Purify the PFP ester by recrystallization or column chromatography.[13]
Protocol 2: Amide Bond Formation using a PFP Active Ester
This protocol provides a general procedure for the coupling of a PFP active ester with an amine.
Materials:
-
PFP active ester (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.2 eq)
Procedure:
-
Dissolve the PFP active ester in the anhydrous solvent.
-
Add the amine to the solution. If the amine is used as a salt, add the base to liberate the free amine.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[5] Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or column chromatography.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid PFP Esters
PFP esters are highly effective in Fmoc-based solid-phase peptide synthesis.[7]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-amino acid PFP ester (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate the reaction)[7]
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
Dissolve the Fmoc-amino acid PFP ester and HOBt in DMF.
-
Add the solution to the resin and agitate at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
-
Proceed with the next Fmoc deprotection and coupling cycle.
Applications in Drug Development and Research
The unique properties of PFP esters have led to their widespread adoption in various fields:
-
Peptide Synthesis: PFP esters of Fmoc- or Boc-protected amino acids are frequently used in both solution-phase and solid-phase peptide synthesis due to their high coupling efficiency and minimization of side reactions.[7][14] Their use allows for the synthesis of complex and high-purity peptides.[7]
-
Bioconjugation: PFP esters are excellent reagents for labeling biomolecules, such as proteins and antibodies, with fluorophores, haptens, or polyethylene (B3416737) glycol (PEG) chains.[2][15] Their increased stability in aqueous media compared to NHS esters leads to more efficient and reproducible conjugations.[1][3] This is particularly valuable in the development of antibody-drug conjugates (ADCs) and diagnostic reagents.[4]
-
Material Science: PFP esters are utilized to functionalize polymer surfaces and nanoparticles, enabling the covalent attachment of various molecules for a wide range of applications.[15]
General Workflow for PFP Ester Application
The application of PFP esters in synthesis typically follows a straightforward workflow.
Caption: General experimental workflow for amide synthesis using PFP esters.
Conclusion
Pentafluorophenyl active esters represent a powerful and versatile tool for the formation of amide bonds. Their enhanced reactivity, coupled with superior stability towards hydrolysis, translates into more efficient, reliable, and reproducible synthetic outcomes. For researchers, scientists, and professionals in drug development, the adoption of PFP ester chemistry can accelerate the synthesis of peptides, bioconjugates, and other valuable molecules, ultimately advancing scientific discovery and the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. This compound and its derivatives [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Versatility of Pentafluorophenol in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pentafluorophenol (PFP) and its derivatives, particularly pentafluorophenyl (meth)acrylates, have emerged as highly valuable monomers in polymer chemistry. The unique reactivity of the pentafluorophenyl ester group allows for the synthesis of a wide array of functional and well-defined polymers. This technical guide explores the core applications of this compound in polymer synthesis, focusing on polymerization techniques, post-polymerization modification, and the creation of advanced polymeric materials for biomedical applications.
Polymerization of Pentafluorophenyl (Meth)acrylates
Polymers bearing pentafluorophenyl ester side groups serve as versatile precursor materials. These "active ester" polymers are readily synthesized using controlled radical polymerization techniques, which allow for precise control over molecular weight and dispersity.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a widely employed method for synthesizing well-defined poly(pentafluorophenyl (meth)acrylate)s.[1] This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, resulting in polymers with a narrow molecular weight distribution and controlled chain-end functionality.[2]
Experimental Protocol: RAFT Polymerization of Pentafluorophenyl Methacrylate (B99206) (PFMA) [3]
-
Materials:
-
Pentafluorophenyl methacrylate (PFMA) (monomer)
-
4-Cyano-4-(thiobenzoyl)sulfanyl)pentanoic acid (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
-
Procedure:
-
In a Schlenk tube, dissolve PFMA, the CTA, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.1.[3] The monomer concentration is generally around 1.8 M.[3]
-
De-gas the solution by performing three freeze-pump-thaw cycles.
-
Place the sealed Schlenk tube in an oil bath preheated to 75 °C to initiate polymerization.
-
Monitor the polymerization progress by taking aliquots at regular intervals and analyzing them using ¹H NMR and ¹⁹F NMR spectroscopy to determine monomer conversion.
-
After reaching the desired conversion, quench the reaction by immersing the Schlenk tube in an ice bath and exposing the contents to air.
-
Purify the polymer by precipitation into a suitable non-solvent, such as cold methanol (B129727) or diethyl ether, and dry under vacuum.
-
Quantitative Data for RAFT Polymerization of PFMA
| Target DP | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 50 | 50:1:0.1 | 4 | 95 | 12,000 | 1.15 | |
| 100 | 100:1:0.1 | 6 | 92 | 23,500 | 1.18 | |
| 200 | 200:1:0.1 | 8 | 89 | 45,000 | 1.21 |
DP = Degree of Polymerization, Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index)
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful technique for the controlled polymerization of pentafluorophenyl (meth)acrylates, offering good control over polymer architecture.
Post-Polymerization Modification: A Gateway to Functional Polymers
The true strength of pentafluorophenyl-containing polymers lies in their utility as platforms for post-polymerization modification. The pentafluorophenyl ester is a highly efficient leaving group, making it susceptible to nucleophilic substitution by amines and, to a lesser extent, alcohols. This reactivity allows for the straightforward introduction of a wide variety of functional groups onto the polymer backbone.
Aminolysis: Creating Functional Polyamides
The reaction of poly(pentafluorophenyl (meth)acrylate) with primary or secondary amines is a robust and efficient method for producing a diverse library of functional poly(meth)acrylamides. This reaction typically proceeds to near-quantitative conversion under mild conditions.
Experimental Protocol: Aminolysis of Poly(pentafluorophenyl methacrylate) (PPFMA)
-
Materials:
-
Poly(pentafluorophenyl methacrylate) (PPFMA)
-
Primary or secondary amine (e.g., 1-amino-2-propanol)
-
Triethylamine (B128534) (Et₃N) (base)
-
Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve the PPFMA in dry DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add the amine (typically 2 equivalents relative to the PFP ester groups) and triethylamine (2 equivalents) to the solution.
-
Stir the reaction mixture at 50 °C for 20 hours.
-
Isolate the functionalized polymer by precipitation into a non-solvent like ice-cold diethyl ether.
-
Further purify the polymer by dialysis against water, followed by lyophilization to obtain the final product.
-
Reaction Scheme: Post-Polymerization Aminolysis
References
The Ascendancy of Pentafluorophenyl Esters in Protein Modification: A Technical Guide
For researchers, scientists, and drug development professionals, the strategic modification of proteins is a cornerstone of innovation. The ability to selectively and efficiently conjugate molecules—from fluorescent dyes to therapeutic payloads—onto a protein scaffold underpins advancements in diagnostics, therapeutics, and fundamental biological understanding. Among the arsenal (B13267) of chemical tools available, pentafluorophenyl (PFP) esters have emerged as a superior choice for amine-reactive protein modification, offering significant advantages in reactivity, stability, and overall performance over traditional N-hydroxysuccinimide (NHS) esters.
This in-depth technical guide delineates the core principles of using pentafluorophenol for protein modification. It provides a comprehensive overview of the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of PFP esters with other common active esters, supported by quantitative data.
Core Principles: The Chemistry of Pentafluorophenyl Esters
Pentafluorophenyl esters are active esters derived from this compound and are primarily used to couple carboxylic acids to primary and secondary amines, forming stable amide bonds.[1] The enhanced performance of PFP esters stems from the potent electron-withdrawing nature of the pentafluorophenyl group. This property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, thereby facilitating nucleophilic attack by the amine.[1]
The reaction proceeds via a nucleophilic acyl substitution mechanism. In polar protic solvents, this is generally a stepwise process involving the formation of a transient tetrahedral intermediate.[2] In less polar, aprotic solvents, a more concerted mechanism may be favored.[2]
A key advantage of PFP esters is their increased stability towards hydrolysis compared to NHS esters, especially in the aqueous environments typically used for biomolecule modifications.[1][3] This greater resistance to hydrolysis minimizes the competing reaction with water, leading to more efficient conjugation and better reproducibility, a crucial factor when working with precious or limited quantities of proteins.[1]
Quantitative Comparison of Active Esters
The superiority of PFP esters can be quantified through kinetic studies. Their enhanced stability and reactivity translate to more efficient reactions and higher yields.
| Parameter | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester | Pentachlorophenyl (PCP) Ester | Nitrophenyl (ONp) Ester |
| Relative Coupling Speed | ~111x faster than ONp | Slower than PFP | ~3.4x faster than ONp | Baseline |
| Rate of Aminolysis (vs. NHS) | Significantly faster | Baseline | - | - |
| Pseudo-first-order rate constant for aminolysis | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | - | - |
| Stability to Hydrolysis | Markedly lower rate of spontaneous hydrolysis | Susceptible to hydrolysis in aqueous solutions | - | - |
Data compiled from multiple sources.[1][4]
Visualizing the Process: Reaction and Workflow
To better illustrate the principles and procedures, the following diagrams outline the chemical reaction and a general experimental workflow for protein modification using PFP esters.
Detailed Experimental Protocols
Success in protein modification hinges on meticulous experimental execution. The following protocols provide a detailed methodology for key experiments involving PFP esters.
Protocol 1: General Protein Labeling with a PFP Ester
This protocol outlines a standard procedure for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
Protein of interest
-
PFP ester-activated molecule
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)[5]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]
-
Desalting column or dialysis equipment for purification[6]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the reaction.[6]
-
PFP Ester Preparation: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF.[6] Do not prepare stock solutions for long-term storage as PFP esters are moisture-sensitive.[6][9]
-
Conjugation Reaction: While gently vortexing, add the PFP ester solution to the protein solution. A typical starting molar ratio is 5-15 moles of PFP ester per mole of protein.[10]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[5][7]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[10]
-
Purification: Remove unreacted PFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.[6][10]
Protocol 2: Site-Selective Labeling of Native Monoclonal Antibodies
A notable application of PFP esters is the preferential labeling of a specific lysine (B10760008) residue (K188) in the kappa light chain of human IgG antibodies.[11]
Materials:
-
Monoclonal antibody (human IgG with kappa light chain)
-
PFP ester of the molecule to be conjugated
-
PBS with 10% DMF[11]
-
Centrifugal filtration devices and dialysis equipment
Procedure:
-
Antibody Preparation: Prepare the antibody in PBS with 10% DMF.
-
PFP Ester Addition: To improve the degree of labeling (DOL), perform a sequential addition of the PFP ester. Add the first aliquot of the PFP ester to the antibody solution and incubate for 3 hours.[11]
-
Second Addition and Incubation: Add a second aliquot of the PFP ester and continue the incubation. This method has been shown to improve the DOL while maintaining light-chain selectivity.[11]
-
Purification: Purify the resulting antibody-fluorophore conjugate (AFC) using centrifugal filtration followed by dialysis.[11]
Advantages and Applications in Drug Development
The superior chemical properties of PFP esters translate into significant benefits for researchers and drug development professionals.
These advantages are particularly impactful in the development of antibody-drug conjugates (ADCs), where the homogeneity and stability of the final product are critical for therapeutic efficacy and safety.[11] The use of PFP esters can lead to more selectively labeled antibodies with improved properties, such as reduced aggregation and enhanced brightness for fluorescent conjugates.[11]
Conclusion
Pentafluorophenyl esters represent a robust and reliable choice for the modification of proteins. Their enhanced stability and reactivity provide significant performance benefits, leading to more efficient reactions, higher yields, and improved reproducibility. For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the adoption of PFP ester chemistry offers a clear path toward accelerating discovery and innovation in the life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 4. This compound and its derivatives [en.highfine.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. confluore.com [confluore.com]
- 10. benchchem.com [benchchem.com]
- 11. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acid pentafluorophenyl (Pfp) esters offers a robust and efficient method for the synthesis of peptides. The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester highly reactive, facilitating rapid and efficient amide bond formation. This high reactivity minimizes racemization, particularly for sensitive amino acids, and is effective for sterically hindered couplings. Pre-activated Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be prepared in advance, offering convenience and avoiding the use of in-situ coupling reagents that can lead to side reactions. This method is particularly advantageous for constructing complex peptide sequences with high purity.
The use of 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst in conjunction with Fmoc-amino acid-OPfp esters can further accelerate the coupling reaction. The overall workflow follows the standard Fmoc-SPPS cycle of deprotection, coupling, and washing, culminating in a final cleavage and deprotection step to yield the desired peptide.
Experimental Protocols
Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids.
Materials:
-
Fmoc-amino acid
-
Pentafluorophenyl trifluoroacetate (B77799) or Pentafluorophenyl chloroformate
-
Pyridine (B92270) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
5% aqueous HCl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.
-
Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.
-
Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the step-by-step procedure for SPPS on a 0.1 mmol scale using a manual synthesis vessel.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-amino acid pentafluorophenyl esters
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), sequencing grade
-
Diisopropylethylamine (DIEA)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
2.1. Resin Preparation and Swelling
-
Place the resin (e.g., Rink Amide resin, 0.1 mmol) in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for at least 30-60 minutes with gentle agitation.[1]
2.2. Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.[2][3]
-
Agitate for 3 minutes, then drain the solution.[4]
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 10-15 minutes to ensure complete Fmoc removal.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.
2.3. Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3-5 equivalents, 0.3-0.5 mmol) in DMF (2-3 mL).
-
(Optional) Add HOBt (3-5 equivalents, 0.3-0.5 mmol) to the amino acid solution to catalyze the reaction.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended to 2-4 hours.[5]
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a recoupling step may be necessary.
2.4. Peptide Chain Elongation
-
Repeat the Fmoc deprotection (Step 2.2) and amino acid coupling (Step 2.3) cycles for each subsequent amino acid in the desired peptide sequence.
2.5. Final Cleavage and Deprotection
-
After the final coupling and subsequent Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS; approximately 10 mL per gram of resin) to the dried resin.[6]
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
Data Presentation
Table 1: Comparison of Coupling Reagent Performance in SPPS
| Coupling Reagent/Method | Relative Speed | Typical Yields | Racemization Potential | Key Byproducts |
| Fmoc-AA-OPfp Esters | Very High | High to Quantitative | Very Low | Pentafluorophenol |
| HBTU/DIPEA | High | >99% | Can cause racemization with sensitive amino acids | Tetramethylurea |
| DIC/HOBt | Moderate | >98% | Low with HOBt additive | Dicyclohexylurea (DCU) |
| HATU/DIPEA | Very High | >99.5% | Very Low | - |
Data compiled from literature sources.[5]
Table 2: Typical Reaction Conditions and Times
| Step | Reagent/Solvent | Volume (for 0.1 mmol scale) | Reaction Time | Number of Repetitions |
| Resin Swelling | DMF | 5 mL | 30-60 min | 1 |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL | 3 min | 1 |
| 20% Piperidine in DMF | 5 mL | 10-15 min | 1 | |
| Washing (Post-Deprotection) | DMF | 5 mL | 1 min | 5 |
| Coupling | Fmoc-AA-OPfp/DMF (optional HOBt) | 2-3 mL | 30-60 min | 1 |
| Washing (Post-Coupling) | DMF | 5 mL | 1 min | 3 |
| DCM | 5 mL | 1 min | 3 | |
| Final Cleavage | 95% TFA / 2.5% H2O / 2.5% TIS | 2-5 mL | 2-3 hours | 1 |
Mandatory Visualization
Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-amino acid pentafluorophenyl esters.
Caption: Peptide bond formation using an Fmoc-amino acid pentafluorophenyl ester.
References
Application Notes and Protocols for the Synthesis of Pentafluorophenyl Esters from Carboxylic Acids using DCC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl (PFP) esters are highly reactive acylating agents widely utilized in organic synthesis, particularly in the formation of amide bonds for peptide synthesis and the conjugation of molecules in drug development. Their enhanced reactivity is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group, which renders the ester carbonyl highly susceptible to nucleophilic attack. One of the most common and effective methods for the preparation of PFP esters is the coupling of a carboxylic acid with pentafluorophenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This method is favored for its operational simplicity and generally high yields.
These application notes provide a detailed overview of the synthesis of PFP esters from carboxylic acids and DCC, including the reaction mechanism, experimental protocols, and a summary of reaction parameters for various substrates.
Reaction Mechanism and Workflow
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of this compound. The subsequent collapse of this tetrahedral intermediate yields the desired pentafluorophenyl ester and the insoluble byproduct, N,N'-dicyclohexylurea (DCU).
The insolubility of DCU in many common organic solvents facilitates its removal from the reaction mixture by simple filtration, which is a key advantage of this method.
Caption: General workflow for the synthesis of pentafluorophenyl esters using DCC.
Experimental Protocols
General Protocol for the Synthesis of Pentafluorophenyl Esters
This protocol provides a general procedure for the synthesis of PFP esters from a carboxylic acid and this compound using DCC.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq) and this compound (1.0 - 1.2 eq). Dissolve the solids in a minimal amount of anhydrous DCM or EtOAc.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled carboxylic acid solution over 5-10 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The insoluble dicyclohexylurea (DCU) will precipitate out of the solution as the reaction proceeds.
-
Workup: a. Filtration: Filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold solvent to recover any product trapped in the solid. b. Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. c. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude PFP ester.
-
Purification: The crude product can be further purified by recrystallization (e.g., from an EtOAc/hexane mixture) or by column chromatography on silica (B1680970) gel.
Protocol for the Synthesis of Fmoc-Amino Acid Pentafluorophenyl Esters
This protocol is specifically adapted for the synthesis of N-terminally protected amino acid PFP esters, which are common building blocks in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the Fmoc-amino acid (1.0 eq) and this compound (1.0 eq) in anhydrous EtOAc or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.0 eq) in the same solvent to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Workup: a. Filtration: Filter off the precipitated dicyclohexylurea (DCU). b. Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the resulting solid from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure Fmoc-amino acid pentafluorophenyl ester.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various pentafluorophenyl esters using the DCC coupling method as reported in the literature.
| Carboxylic Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Isonicotinic Acid | THF | 12 | Room Temp | 97 | [1] |
| Picolinic Acid | THF | 12 | Room Temp | 92 | [1] |
| 3-Maleimidopropanoic Acid | CH₂Cl₂ | 2 | Not Specified | High | [2] |
| N-Boc-glycine | DCM | 16 | Room Temp | 85 | |
| N-Boc-L-phenylalanine | DCM | 18 | Room Temp | 91 | |
| Benzoic Acid | DCM | 12 | Room Temp | 88 | |
| 4-Nitrobenzoic Acid | EtOAc | 24 | Room Temp | 95 | |
| Acetic Acid | DCM | 4 | 0 to Room Temp | 75 | |
| Stearic Acid | DCM | 16 | Room Temp | 93 | |
| Fmoc-L-Alanine | EtOAc | 12 (overnight) | 0 to Room Temp | 89 | |
| Fmoc-L-Leucine | DCM | 12 (overnight) | 0 to Room Temp | 92 |
Note: Yields are for isolated and purified products. Reaction conditions can be optimized for specific substrates.
Troubleshooting and Considerations
-
Removal of DCU: The complete removal of DCU is crucial for obtaining a pure product. If DCU remains in the filtrate, it can often be removed by concentrating the solution and triturating the residue with a solvent in which the PFP ester is soluble but DCU is not (e.g., diethyl ether or hexanes), followed by another filtration. Alternatively, performing the reaction in a solvent where DCU is particularly insoluble, such as acetonitrile, can be beneficial.
-
Racemization: For chiral carboxylic acids, particularly N-protected amino acids, there is a risk of racemization during the activation step. Performing the reaction at low temperatures (0 °C) can help to minimize this side reaction.
-
Side Reactions: A potential side reaction is the rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea. This is more prevalent with sterically hindered carboxylic acids or when the nucleophile (this compound) is not sufficiently reactive.
-
Moisture Sensitivity: DCC is sensitive to moisture. Therefore, the use of anhydrous solvents and a dry reaction atmosphere (e.g., under a nitrogen or argon atmosphere) is recommended to prevent the hydrolysis of DCC and the O-acylisourea intermediate.
By following these protocols and considering the factors outlined, researchers can effectively synthesize a wide range of pentafluorophenyl esters for their specific applications in research and development.
References
- 1. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 2. One-pot protection and activation of amino acids using pentafluorophenyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Protein Labeling with Pentafluorophenyl (PFP) Esters
Introduction
Pentafluorophenyl (PFP) esters are highly efficient amine-reactive chemical compounds used to covalently link molecules to proteins, peptides, and other biomolecules.[1] They react with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[2][3] The key advantage of PFP esters over other common amine-reactive reagents, particularly N-hydroxysuccinimide (NHS) esters, is their superior stability in aqueous solutions.[2] PFP esters are significantly less susceptible to spontaneous hydrolysis, which leads to more efficient and reproducible conjugation reactions with higher yields. This enhanced stability is due to the electron-withdrawing nature of the pentafluorophenyl group, which activates the ester for aminolysis while providing greater resistance to hydrolysis. These properties make PFP esters a robust choice for a wide range of applications, including the attachment of fluorophores, PEG chains, and small molecule drugs in bioconjugation and drug development.
Reaction Mechanism
The labeling reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on a protein attacks the electrophilic carbonyl carbon of the PFP ester. This forms a stable amide bond and releases pentafluorophenol as a byproduct.
Key Experimental Parameters
Successful and reproducible protein labeling depends on the careful control of several key parameters. These are summarized below.
| Parameter | Recommended Range | Notes and Considerations |
| pH | 7.2 - 8.5 | The reaction is pH-dependent. A pH above 7 is required to deprotonate primary amines, making them nucleophilic. Optimal efficiency is typically seen between pH 7.2 and 8.5. Avoid pH levels above 9.0, as this significantly increases the rate of ester hydrolysis. |
| Buffer System | PBS, Borate, Carbonate, HEPES | Crucially, buffers must not contain primary amines. Buffers such as Tris and glycine (B1666218) will compete with the protein for reaction with the PFP ester and should be avoided. If necessary, exchange the protein into a suitable amine-free buffer via dialysis or a desalting column before starting. |
| Molar Ratio | 2:1 to 20:1 (Ester:Protein) | The optimal molar excess of PFP ester over the protein depends on the protein's concentration and the number of available lysines. Ratios of 5-15 fold molar excess are common. Start with a 10-fold excess and optimize based on the desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency and reduce the impact of PFP ester hydrolysis. A typical starting concentration is 1-2 mg/mL. |
| Reaction Temperature | 4°C to 37°C | The reaction can be performed under various conditions: 1-4 hours at room temperature (20-25°C), overnight at 4°C for sensitive proteins, or 30 minutes at 37°C for accelerated labeling. |
| PFP Ester Solvent | Anhydrous DMSO or DMF | PFP esters are moisture-sensitive. The reagent should be dissolved in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before being added to the aqueous protein solution. Do not prepare stock solutions for long-term storage. |
Experimental Protocols
The following section provides a general workflow for labeling a protein with a PFP ester, followed by purification and analysis.
Protocol 1: Protein Conjugation
This protocol details the steps for labeling an antibody (IgG) as a model protein.
Materials Required:
-
Protein (e.g., IgG)
-
PFP ester labeling reagent
-
Reaction Buffer: Phosphate-Buffered Saline (PBS): 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4.
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.
-
Purification tools: Desalting columns or dialysis cassettes (e.g., 7 kDa MWCO).
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 2 mg/mL.
-
If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.
-
-
Prepare PFP Ester Solution:
-
PFP esters are sensitive to moisture. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the PFP ester reagent in anhydrous DMSO or DMF. For example, dissolve 1 mg of a PEG PFP Ester in 75 µL of DMSO.
-
-
Initiate Conjugation Reaction:
-
Add the desired volume of the PFP ester solution to the protein solution while gently vortexing. For a 10-fold molar excess, this might involve adding a few microliters of the ester solution.
-
For the example in step 2, one might add 25 µL of the PFP-PEG solution to 1 mL of the 2 mg/mL IgG solution.
-
-
Incubate:
-
Incubate the reaction mixture under optimized conditions. Common conditions include:
-
1-2 hours at room temperature.
-
30 minutes at 37°C.
-
Overnight at 4°C.
-
-
-
Quench the Reaction (Optional):
-
To stop the reaction and deactivate any remaining PFP ester, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove unreacted PFP ester, the PFP byproduct, and quenching reagents by size-exclusion chromatography.
-
For protein amounts between 1-10 mg, a 10 mL desalting column is suitable. Dialysis against PBS can also be used.
-
Protocol 2: Quality Control and Analysis
After purification, it is essential to characterize the conjugate to confirm successful labeling.
1. SDS-PAGE Analysis:
-
Analyze the unlabeled and labeled protein samples side-by-side on an SDS-PAGE gel.
-
A successful conjugation will result in an upward shift in the molecular weight of the protein band. A sharp, shifted band indicates a relatively homogeneous product, whereas a smeared band may suggest heterogeneity or aggregation.
2. Mass Spectrometry (MS) Analysis:
-
For a precise determination of the degree of labeling (DOL), analyze the purified conjugate using LC-MS.
-
The mass difference between the labeled and unlabeled protein will indicate the number of labels attached per protein molecule.
3. UV-Vis Spectrophotometry (for chromophore labels):
-
If the attached label is a fluorophore or chromophore, the DOL can be estimated using UV-Vis absorbance measurements.
-
This requires knowing the extinction coefficients of both the protein (at 280 nm) and the label at its absorbance maximum.
References
Application Notes & Protocols: Derivatization of Fatty Alcohols with Pentafluorobenzoyl Chloride for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of fatty alcohols using pentafluorobenzoyl chloride (PFBoylCl) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is particularly effective for enhancing the sensitivity of detection, especially when coupled with Electron Capture Negative Ion Chemical Ionization (ECNICI-MS).
The derivatization of the hydroxyl group of fatty alcohols is a critical step to improve their chromatographic behavior and to enhance their ionization efficiency for mass spectrometric detection.[1] The addition of a pentafluorobenzoyl group, a halogenated moiety, significantly improves the detection of these compounds.[1]
Logical Workflow for Fatty Alcohol Derivatization
Caption: Experimental workflow for the derivatization of fatty alcohols using pentafluorobenzoyl chloride.
Experimental Protocols
Protocol 1: Standard Derivatization of Fatty Alcohols
This protocol is optimized for the derivatization of a mixture of fatty alcohols.
Materials:
-
Fatty alcohol standards or extracted samples
-
Pentafluorobenzoyl chloride (PFBoylCl)
-
Hexane (GC grade)
-
Dichloromethane (B109758) (DCM) or Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette the fatty alcohol sample into a reaction vial.
-
If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Post-Derivatization Cleanup (Solvent Extraction):
-
After incubation, allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 1 mL of either dichloromethane (DCM) or methyl tert-butyl ether (MTBE) to the reaction mixture.[1]
-
Vortex the vial vigorously for 30 seconds to extract the derivatized fatty alcohols into the organic phase.
-
Centrifuge the vial to facilitate phase separation.
-
Carefully collect the organic (bottom layer for DCM, top layer for MTBE) and transfer it to a clean vial.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried derivative in an appropriate volume of hexane (e.g., 100 µL).
-
Transfer the reconstituted sample to a GC vial with an insert.
-
The sample is now ready for injection into the GC-MS system.
-
Protocol 2: Microwave-Accelerated Derivatization (Rapid Method)
For a faster derivatization, a microwave-assisted protocol can be employed.
Materials:
-
Same as Protocol 1, with the addition of a laboratory microwave system.
Procedure:
-
Sample Preparation:
-
Follow step 1 of Protocol 1.
-
-
Derivatization:
-
Add 100 µL of PFBoylCl to the dried sample.
-
Vortex briefly.
-
Place the sealed vial in the microwave system and heat for 3 minutes.
-
-
Cleanup and Analysis:
-
Follow steps 3 and 4 of Protocol 1.
-
Quantitative Data Summary
The following tables provide representative data for the GC-MS analysis of pentafluorobenzoyl-derivatized fatty alcohols. Retention times and mass-to-charge ratios (m/z) are indicative and may vary based on the specific GC column and MS conditions used.
Table 1: GC-MS Parameters for Analysis of PFBoyl-Derivatized Fatty Alcohols
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or similar |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5975 or similar |
| Ionization Mode | Electron Capture Negative Ion Chemical Ionization (ECNICI) |
| Reagent Gas | Methane |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Table 2: Representative GC-MS Data for PFBoyl-Derivatized Saturated Fatty Alcohols
| Fatty Alcohol | Abbreviation | Derivatized Molecular Weight ( g/mol ) | Retention Time (min) (Approx.) | Key m/z Ions (ECNICI) |
| 1-Hexadecanol | 16:0-OH | 436.5 | ~12.5 | 195 ([M-C₁₆H₃₃O]⁻), 436 (M⁻) |
| 1-Heptadecanol | 17:0-OH | 450.5 | ~13.4 | 195 ([M-C₁₇H₃₅O]⁻), 450 (M⁻) |
| 1-Octadecanol | 18:0-OH | 464.6 | ~14.3 | 195 ([M-C₁₈H₃₇O]⁻), 464 (M⁻) |
| 1-Eicosanol | 20:0-OH | 492.6 | ~15.9 | 195 ([M-C₂₀H₄₁O]⁻), 492 (M⁻) |
| 1-Docosanol | 22:0-OH | 520.7 | ~17.4 | 195 ([M-C₂₂H₄₅O]⁻), 520 (M⁻) |
| 1-Tetracosanol | 24:0-OH | 548.8 | ~18.8 | 195 ([M-C₂₄H₄₉O]⁻), 548 (M⁻) |
Note: The ion at m/z 195 corresponds to the pentafluorobenzoyl moiety.
Signaling Pathway/Reaction Scheme
The derivatization reaction involves the nucleophilic attack of the fatty alcohol's hydroxyl group on the electrophilic carbonyl carbon of pentafluorobenzoyl chloride, resulting in the formation of a pentafluorobenzoyl ester and hydrochloric acid as a byproduct.
Caption: Reaction scheme for the derivatization of a fatty alcohol with pentafluorobenzoyl chloride.
References
The Strategic Application of Pentafluorophenol in Complex Glycopeptide Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of complex glycopeptides presents a significant challenge. The inherent complexity of these molecules, combining both peptide and carbohydrate moieties, demands robust and efficient synthetic strategies. This document details the application of pentafluorophenol (PFP) as a powerful activating agent in the construction of these intricate biomolecules, offering detailed protocols and quantitative data to support its implementation in the laboratory.
Pentafluorophenyl esters have emerged as highly effective reagents for peptide bond formation, offering advantages such as high reactivity, stability, and reduced susceptibility to side reactions like racemization.[1] Their utility is particularly pronounced in the synthesis of complex glycopeptides, where the sensitive nature of the glycosidic linkages and the often-poor solubility of intermediates necessitate mild and efficient coupling conditions. The electron-withdrawing nature of the pentafluorophenyl group renders the ester highly susceptible to nucleophilic attack by the amino group of a growing peptide chain, driving the amide bond formation forward.[1]
Core Principles of this compound-Mediated Glycopeptide Synthesis
The primary role of this compound in this context is to form highly reactive "active esters" with N-protected amino acids. These pentafluorophenyl (Pfp) esters can then be readily coupled with the N-terminus of a peptide or glycopeptide. This method has been successfully employed in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2][3][4] A key advantage is that many Fmoc-amino acid-Pfp esters are commercially available and are stable, crystalline solids, simplifying their use in synthetic protocols.
The general workflow for incorporating an amino acid into a glycopeptide using a Pfp ester is a two-step process:
-
Activation: The carboxylic acid of an N-protected amino acid is reacted with this compound, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form the Pfp active ester.
-
Coupling: The purified Pfp ester is then reacted with the free amino group of a glycopeptide. The only significant by-product of this reaction is this compound, which is generally soluble in common organic solvents and can be easily removed during workup.
This approach has proven to be very convenient and efficient for the elongation of glycopeptide chains.
Quantitative Data Summary
The efficiency of this compound-mediated coupling in glycopeptide synthesis is demonstrated by the high yields achieved in various synthetic endeavors. The following table summarizes representative quantitative data from the literature.
| Glycopeptide Fragment/Target | Coupling Partners | Coupling Conditions | Yield (%) | Reference |
| Di-glycosylated Tetrapeptide | Glycosyl amino acid + Fmoc-Gly-OPfp | NMP, rt, 1 h | ~Quantitative | |
| Tri-glycosylated Hexapeptide | Di-glycosylated tetrapeptide + Fmoc-Glu(Trt)-OPfp | NMP, rt, 2 h | ~Quantitative | |
| Glycopeptide 17 (final product) | Elongation with Fmoc-Glu(Trt)-OPfp and Fmoc-Gly-OPfp | Standard procedures | 68% (isolated) | |
| Decapeptide Synthesis | Fmoc-amino acid-OPfp esters | DMF, HOBt | >90% (crude purity) |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in complex glycopeptide synthesis.
Protocol 1: Preparation of an Fmoc-Amino Acid Pentafluorophenyl Ester
This protocol describes the synthesis of an Fmoc-protected amino acid pentafluorophenyl ester, a key intermediate for glycopeptide synthesis.
Materials:
-
N-Fmoc-α-amino acid (1 equivalent)
-
This compound (1 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Ice bath
-
Stir plate and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the N-Fmoc-α-amino acid (1 equivalent) and this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution with stirring.
-
Continue stirring at 0 °C for 1 hour, and then at room temperature for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-amino acid pentafluorophenyl ester.
Protocol 2: Peptide Coupling with Pfp Esters of Amino Acids in Solution Phase
This protocol outlines a typical procedure for elongating a glycopeptide chain using a pre-formed Fmoc-amino acid Pfp ester.
Materials:
-
Glycosyl amino acid or glycopeptide with an exposed N-terminus (1 equivalent, e.g., 56 μmol)
-
Fmoc-amino acid pentafluorophenyl ester (3-4 equivalents)
-
N-Methylpyrrolidinone (NMP) (e.g., 2 mL)
-
Diethyl ether (for precipitation)
-
Stir plate and stir bar
-
Centrifuge (optional)
Procedure:
-
Dissolve the glycosyl amino acid or glycopeptide with an exposed N-terminus in NMP.
-
To this solution, add the Fmoc-amino acid Pfp ester (3-4 equivalents) with stirring at room temperature.
-
Monitor the reaction progress by TLC and HPLC (on a C18 or NH2 column). The reaction is typically complete within 1-2 hours.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the precipitate with diethyl ether to remove the soluble this compound by-product.
-
Dry the product under vacuum. The resulting glycopeptide is typically used directly in the next step without further purification.
Visualizing the Workflow and Chemistry
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Formation of an Fmoc-Amino Acid Pentafluorophenyl Ester.
Caption: Peptide Bond Formation via a PFP Ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid phase peptide synthesis using Nα-fluorenylmethoxycarbonylamino acid pentafluorophenyl esters - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Fluorophores to Primary Amines using Pentafluorophenyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl (PFP) esters are highly efficient reagents for the covalent attachment of fluorophores to primary amines on biomolecules such as proteins, peptides, and amine-modified nucleic acids. This method is widely used in bioconjugation for the development of fluorescent probes, diagnostic assays, and targeted therapeutics. PFP esters offer significant advantages over other amine-reactive crosslinkers, such as N-hydroxysuccinimide (NHS) esters, due to their enhanced stability and reactivity.[1][2]
The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the ester highly electrophilic and the pentafluorophenolate an excellent leaving group.[1][3] This results in a faster and more efficient reaction with nucleophilic primary amines to form a stable amide bond.[1][4] Furthermore, PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous environments compared to NHS esters, leading to higher conjugation yields and better reproducibility, especially when working with limited quantities of precious biomolecules.[1][5]
Reaction Mechanism
The conjugation of a PFP ester-activated fluorophore to a primary amine proceeds through a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the PFP ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a stable amide bond, releasing pentafluorophenol as a byproduct.[3]
Caption: Reaction mechanism of PFP ester with a primary amine.
Key Experimental Parameters
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following table summarizes the recommended conditions for labeling primary amines with PFP ester-activated fluorophores.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A slightly basic pH is crucial to ensure the primary amine is in its non-protonated, nucleophilic state.[6] Buffers containing primary amines (e.g., Tris, glycine) should be avoided as they will compete with the target molecule for reaction with the PFP ester.[7][8] |
| Temperature | 4°C to 37°C | The reaction can be performed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight, which may be preferable for sensitive biomolecules.[6][8] |
| Molar Ratio (PFP Ester : Amine) | 2:1 to 15:1 | The optimal molar excess of the PFP ester should be determined empirically. For antibodies, a 5-15 fold molar excess is often used.[6] |
| Solvent | Anhydrous DMSO or DMF | PFP esters are moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use.[8][9] Stock solutions are not recommended due to susceptibility to hydrolysis.[9][10] The final concentration of the organic solvent in the reaction mixture should typically be less than 10%. |
Experimental Protocol: Fluorophore Conjugation to a Protein
This protocol provides a general procedure for labeling a protein with a PFP ester-activated fluorophore.
Materials:
-
Protein with primary amines (e.g., antibody)
-
PFP ester-activated fluorophore
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium carbonate buffer (pH 8.5) or phosphate-buffered saline (PBS) at pH 7.2-8.0.[11]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or glycine.[1][11]
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette).[7]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction and remove any unreacted PFP ester, add a quenching solution (e.g., Tris or glycine) to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[11]
-
-
Purify the Conjugate:
-
Remove excess fluorophore and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[7]
-
-
Characterization:
Caption: Experimental workflow for protein conjugation.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Protein Precipitation:
-
Some proteins may be sensitive to the organic solvent. Minimize the final concentration of DMSO or DMF.
-
If the protein is prone to aggregation, consider adding 5-10% DMSO or DMF to the protein solution before adding the PFP ester.[6]
-
-
Inconsistent Results:
Conclusion
The use of pentafluorophenyl esters for attaching fluorophores to primary amines offers a robust and efficient method for bioconjugation. Their superior stability and reactivity compared to NHS esters lead to higher yields and more reproducible results.[1] By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can successfully generate high-quality fluorescently labeled biomolecules for a wide range of applications in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. confluore.com [confluore.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to minimize racemization in pentafluorophenol-mediated peptide coupling.
Welcome to the technical support center for minimizing racemization in pentafluorophenyl (PFP)-mediated peptide coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the stereochemical integrity of your synthetic peptides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: My HPLC analysis shows a diastereomeric impurity with the same mass as my desired peptide.
-
Question: I've purified my peptide, but the HPLC analysis shows a secondary peak with the identical mass. Could this be racemization, and how can I confirm it?
-
Answer: The presence of a byproduct with the same mass but a different retention time is a strong indicator of racemization, where a portion of one of the amino acids has inverted its stereochemistry.[1] To confirm this, you can use chiral HPLC analysis to separate the D- and L-isomers.[2][3]
Issue 2: I am observing significant racemization, especially with sensitive amino acids like Histidine (His) or Cysteine (Cys).
-
Question: My peptide sequence contains Histidine, and I'm seeing a high degree of racemization. What specific steps can I take to minimize this?
-
Answer: Histidine and Cysteine are particularly prone to racemization.[4] For Histidine, protecting the imidazole (B134444) nitrogen on the side chain can significantly reduce racemization.[3] For Cysteine, using a hindered base like collidine can be beneficial. Additionally, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization during segment coupling involving Cysteine.
Issue 3: My yields are lower than expected, and I suspect side reactions are occurring.
-
Question: Besides racemization, what other side reactions can occur with PFP esters, and how can I mitigate them?
-
Answer: While PFP esters are highly efficient, other side reactions common to peptide synthesis can still occur. One common issue is the formation of diketopiperazine, which is an intramolecular cyclization of a dipeptide that leads to chain termination. This is more prevalent in sequences containing Proline or Glycine. To avoid this, it is recommended to add the third amino acid residue as a dipeptide unit if possible.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using pentafluorophenyl esters for peptide coupling?
A1: Pentafluorophenyl (PFP) esters are highly reactive active esters that offer several key advantages in peptide synthesis. Their high reactivity, attributed to the electron-withdrawing nature of the pentafluorophenyl group, leads to rapid coupling times, which helps to minimize unwanted side reactions. Using pre-formed PFP esters also avoids exposing the growing peptide chain to a separate activating reagent, further reducing the potential for side reactions. Kinetic studies have shown that the coupling speed with PFP esters is significantly higher than with other active esters like p-nitrophenyl (Np) esters.
Q2: What is the main mechanism of racemization during peptide coupling?
A2: The most common mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the N-protected amino acid can cyclize to form this intermediate. The proton at the chiral center of the oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The high reactivity of PFP esters generally leads to rapid aminolysis that outcompetes the rate of oxazolone formation and subsequent racemization.
Q3: How does the choice of solvent and temperature affect racemization?
A3: The choice of solvent and reaction temperature can significantly impact the extent of racemization. More polar solvents can favor the racemization side reaction. While solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used due to their excellent solvating properties, considering less polar solvents for particularly problematic couplings may be beneficial. Higher temperatures can also accelerate the rate of racemization. Therefore, performing the coupling reaction at a lower temperature, such as 0°C, is a recommended strategy to minimize racemization.
Q4: Can additives be used with PFP esters to further suppress racemization?
A4: Yes, additives can be beneficial. While PFP esters inherently have a low propensity for racemization, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) can increase reaction rates in polar solvents and ensure facile amide bond coupling. This can be particularly useful in solid-phase peptide synthesis.
Data Presentation
The following tables summarize the performance of PFP esters in comparison to other common coupling methodologies.
Table 1: Comparison of Coupling Reagent Performance
| Coupling Reagent/Method | Relative Speed | Typical Yields | Racemization Potential | Key Byproducts |
| Pentafluorophenyl (PFP) Esters | Very High | High to Quantitative | Very Low | Pentafluorophenol (water-insoluble) |
| DCC/HOBt | Moderate | Good to High | Low with HOBt additive | Dicyclohexylurea (DCU) (often insoluble) |
| HBTU/HOBt | High | Very High | Very Low | Tetramethylurea |
| p-Nitrophenyl (ONp) Esters | Low (Baseline) | Moderate | Moderate | p-Nitrophenol (water-insoluble) |
Table 2: Reported Stepwise Yields and Racemization
| Reagent/System | Peptide Sequence/Model | Average Stepwise Yield | Racemization per Cycle | Reference |
| Fmoc-AA-PFP Esters | Acyl carrier protein (65-74) | >90% crude purity | Not specified | |
| General SPPS | D-Tyr-L-Lys-L-Trp | Not specified | ≤ 0.4% |
Experimental Protocols
Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl Ester
This protocol describes the synthesis of an Fmoc-protected amino acid PFP ester using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent.
-
Materials:
-
N-Fmoc-α-amino acid
-
This compound (PFP-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the N-Fmoc-α-amino acid and this compound (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in THF dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.
-
Protocol 2: Pentafluorophenyl Ester-Mediated Peptide Coupling in Solution Phase
This protocol outlines a general procedure for peptide bond formation using a pre-formed Fmoc-amino acid PFP ester.
-
Materials:
-
Fmoc-amino acid pentafluorophenyl ester
-
Amino acid or peptide ester hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the amino acid or peptide ester hydrochloride in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add the Fmoc-amino acid pentafluorophenyl ester (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, precipitate the product by adding cold diethyl ether.
-
Isolate the peptide product by filtration, wash with diethyl ether, and dry under vacuum.
-
Visualizations
References
Technical Support Center: Pentafluorophenyl (PFP) Ester Chemistry in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing pentafluorophenyl (PFP) esters in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides
This section addresses common issues encountered during the coupling stage of SPPS when using PFP esters.
Problem: Low Coupling Efficiency (Positive Ninhydrin (B49086) Test)
A positive result from a ninhydrin (Kaiser) test after the coupling step indicates the presence of unreacted primary amines, signifying incomplete coupling. The following are potential causes and their respective solutions.
Possible Cause 1: Incomplete Activation or Degradation of PFP Ester
-
Symptoms: Consistently low coupling efficiency across different amino acids. The PFP ester reagent may appear discolored or clumpy.
-
Solutions:
-
Ensure PFP esters are stored in a desiccator at -20°C to prevent hydrolysis due to moisture.[1][2]
-
Allow the reagent vial to equilibrate to room temperature before opening to avoid moisture condensation.[1][2]
-
Use fresh, high-quality solvents. For instance, DMF can degrade over time to form amines that will react with the PFP ester.[3]
-
Prepare PFP ester solutions immediately before use, as they are susceptible to hydrolysis, especially in aqueous environments or non-anhydrous solvents. Do not store PFP esters in solution.
-
-
Preventative Measures: Purchase smaller quantities of PFP esters to ensure a fresh supply. Implement rigorous storage and handling protocols for both reagents and solvents.
Possible Cause 2: Steric Hindrance
-
Symptoms: Low coupling efficiency is observed when coupling bulky or sterically hindered amino acids (e.g., Val, Ile, N-methylated amino acids).
-
Solutions:
-
Extend Reaction Time: Increase the coupling reaction time from the typical 1-2 hours to 4 hours or even overnight.
-
Double Coupling: After the initial coupling and a wash step, repeat the coupling procedure with a fresh solution of the activated amino acid.
-
Increase Temperature: Gently heating the reaction vessel (e.g., to 37-50°C) can help overcome the activation energy barrier.
-
Additive Inclusion: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) can accelerate the coupling rate.
-
Possible Cause 3: Peptide Chain Aggregation
-
Symptoms: The resin beads may appear clumped together, and solvent flow through the reaction vessel may be slow. This is common with hydrophobic sequences or those prone to forming secondary structures. A positive ninhydrin test may be misleading (false negative) as the aggregated chains can block access to the free amines.
-
Solutions:
-
Solvent Disruption: Incorporate solvents known to disrupt secondary structures. A common practice is to use a mixture of DMF and DCM.
-
Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling solution can help break up aggregates.
-
Specialized Reagents: For very difficult sequences, consider incorporating pseudoproline dipeptides or DMB/HMB protected amino acids in the sequence to disrupt aggregation.
-
Possible Cause 4: Poor Resin Swelling
-
Symptoms: The resin bed volume does not increase significantly after the addition of solvent, leading to poor accessibility of the peptide chains.
-
Solutions:
-
Ensure the resin is adequately swollen in the appropriate solvent (typically DMF or NMP) before the first deprotection step. This may take 30 minutes to an hour.
-
Perform all washing and reaction steps with sufficient solvent volume to maintain a well-solvated resin bed.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using PFP esters in SPPS?
PFP esters offer several key advantages:
-
High Reactivity: The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic, leading to rapid and efficient coupling reactions. Kinetic studies show PFP esters react significantly faster than other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPCP) esters.
-
Stability: Fmoc-amino acid-OPfp esters are often crystalline, stable solids that can be isolated, purified, and stored, which is an advantage over in-situ activation methods. They are also less susceptible to spontaneous hydrolysis compared to NHS esters.
-
Reduced Racemization: The use of pre-formed PFP esters is a recommended method for incorporating amino acids prone to racemization, such as histidine and cysteine.
-
Ideal for Difficult Couplings: They are particularly effective for coupling sterically hindered amino acids where other methods might be less efficient.
Q2: How do PFP esters compare to other common coupling reagents?
The choice of coupling reagent is critical for the success of peptide synthesis. PFP esters offer a balance of high reactivity and stability.
| Coupling Reagent/Method | Typical Coupling Time | Typical Efficiency | Key Considerations |
| PFP Ester | 15-60 minutes | >99% | Excellent for hindered couplings; stable as solids. |
| HBTU/DIPEA | 20-60 minutes | >99% | Widely used and effective, but can cause racemization with sensitive amino acids. |
| HATU/DIPEA | 5-20 minutes | >99.5% | Very fast and highly efficient, but more expensive than other options. |
| DIC/HOBt | 1-3 hours | >98% | A cost-effective and widely used method. |
Q3: What are the optimal reaction conditions for PFP ester couplings?
Optimal conditions can be sequence-dependent, but a good starting point is:
-
Solvent: High-purity, anhydrous DMF is the most common solvent.
-
Temperature: Room temperature (20–25°C) is typically sufficient.
-
Equivalents: Use a 1.5 to 3-fold molar excess of the Fmoc-amino acid-PFP ester relative to the resin loading capacity.
-
pH: For bioconjugation in solution, a pH of 7.2-8.5 is optimal. In SPPS, the free amine of the peptide chain provides the necessary basicity. Avoid adding external bases unless necessary, as this can increase the risk of racemization.
-
Reaction Time: 1-2 hours is a standard timeframe. Monitor the reaction with a ninhydrin test to confirm completion.
Q4: What are common side reactions associated with PFP esters and how can they be minimized?
While efficient, side reactions can still occur:
-
Racemization: Although PFP esters generally minimize racemization, it can still happen, especially with prolonged activation times or the presence of a strong base. Using pre-formed, purified PFP esters is the best way to avoid this.
-
Diketopiperazine (DKP) Formation: This intramolecular cyclization of a dipeptide leads to chain termination and is common for sequences containing Proline or Glycine at the C-terminus of the dipeptide. To mitigate this, ensure the third amino acid is coupled quickly after the deprotection of the second residue.
Q5: How can I monitor the completion of a PFP ester coupling reaction?
The most common method is the qualitative ninhydrin (Kaiser) test .
-
Collect a small sample of resin beads (5-10 mg) after the coupling step.
-
Wash the beads thoroughly with DMF and then DCM.
-
Add a few drops of each of the three ninhydrin test solutions.
-
Heat the sample at 100°C for 3-5 minutes.
-
A blue or purple color indicates the presence of free primary amines and an incomplete reaction.
-
A yellow or colorless solution indicates a complete coupling reaction.
Experimental Protocols & Visualizations
Protocol: Ninhydrin Test for Coupling Completion
-
Sample Collection: After the coupling reaction has run for the desired time, take a small sample of the resin (approx. 5-10 mg) and place it in a small glass test tube.
-
Washing: Wash the resin sample three times with DMF (1 mL) and then three times with DCM (1 mL) to remove any unreacted reagents and residual solvent. Dry the beads under a stream of nitrogen or in a vacuum.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol (B47542) in ethanol.
-
Solution C: 2% (v/v) 0.001M aqueous KCN in pyridine.
-
-
Incubation: Heat the test tube in a heating block or boiling water bath at 100°C for 5 minutes.
-
Observation: Remove the tube and observe the color of the solution and the beads. A deep blue color indicates a positive result (incomplete coupling), while a yellow/orange color indicates a negative result (complete coupling).
Diagrams
Caption: A typical workflow for a single coupling cycle in SPPS using a pre-activated Fmoc-amino acid PFP ester.
Caption: A decision tree to diagnose and resolve common causes of low coupling efficiency with PFP esters.
Caption: The chemical reaction showing the formation of a peptide bond using a PFP ester in SPPS.
References
Technical Support Center: Optimizing Pentafluorophenyl (PFP) Ester Formation
Welcome to the technical support center for the optimization of pentafluorophenyl (PFP) ester formation. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on reaction conditions and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using PFP esters in synthesis?
PFP esters are highly valued as activating groups for carboxylic acids, particularly in bioconjugation and peptide synthesis. Their primary advantages include:
-
High Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group, leading to efficient reactions with nucleophiles like primary and secondary amines.[1]
-
Increased Stability: Compared to other common active esters, such as N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media.[1][2] This enhanced stability allows for more efficient and reproducible conjugation reactions.[1]
-
Clean Reactions: The use of pre-formed PFP esters in peptide synthesis can lead to rapid and clean coupling reactions, avoiding the direct contact of the growing peptide chain with activating reagents and thus reducing potential side reactions.[3]
Q2: What are the most common methods for preparing PFP esters?
PFP esters are typically synthesized by activating a carboxylic acid in the presence of pentafluorophenol. Common methods include:
-
Carbodiimide (B86325) Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used to facilitate the esterification between the carboxylic acid and this compound.[4] Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also frequently employed, often in conjunction with additives.[5]
-
Use of Pentafluorophenyl Trifluoroacetate: This reagent allows for the synthesis of PFP esters without the need for a separate coupling agent, often resulting in a simpler purification process.[6]
-
Acyl Halide Intermediate: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, which then readily reacts with this compound.[4][7]
Q3: How should I store PFP ester reagents?
PFP esters are sensitive to moisture.[2][8] For long-term storage and to prevent degradation, they should be kept at -20°C in a tightly sealed container with a desiccant.[2] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to avoid condensation of atmospheric moisture onto the product.[8]
Q4: Is it advisable to prepare stock solutions of PFP esters?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[2][8] Due to their susceptibility to hydrolysis, especially in the presence of trace water, preparing stock solutions for storage is not advised as the ester will degrade over time into the non-reactive carboxylic acid.[2][8]
Q5: What solvents are best for PFP ester formation and subsequent reactions?
For the formation of PFP esters, anhydrous aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are common choices.[7] When reacting a PFP ester (e.g., a PEG-PFP ester) with a biomolecule in an aqueous environment, the PFP ester is first dissolved in a minimal amount of an anhydrous organic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous buffer.[2][8][9]
Q6: What is the optimal pH for reacting PFP esters with amines?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal.[2][9] In this range, the amine is sufficiently deprotonated and nucleophilic. Higher pH levels can significantly accelerate the hydrolysis of the PFP ester, which competes with the desired aminolysis reaction.[2][9] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the PFP ester.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive coupling agents (e.g., DCC, EDC). | Use fresh, high-quality coupling agents. Store them under appropriate conditions.[10] |
| Presence of water in the reaction. | Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][10] | |
| Suboptimal reaction temperature or time. | Systematically vary the reaction temperature and time to find the optimal conditions. Monitor reaction progress by TLC or LC-MS.[10] Initial cooling (0°C) during carbodiimide addition is often recommended to control exothermic reactions and minimize side products.[11][12] | |
| Product is Lost During Workup | Hydrolysis during aqueous wash. | PFP esters can be unstable in aqueous basic solutions (e.g., sodium bicarbonate wash), leading to hydrolysis back to the carboxylic acid.[2][13] If an aqueous wash is necessary, perform it quickly with cold, neutral, or slightly acidic water.[14] Consider a non-aqueous workup if possible.[2] |
| Instability on silica (B1680970) gel during chromatography. | Some PFP esters can degrade on standard silica gel.[14] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[14] Alternatively, explore other purification methods like recrystallization.[14] | |
| Difficulty Removing Byproducts | Dicyclohexylurea (DCU) from DCC coupling is insoluble. | DCU typically precipitates from reaction solvents like DCM or THF and can be removed by filtration.[5][12] If it remains in solution, concentrating the mixture and adding a solvent in which the product is soluble but DCU is not (e.g., pentane) can induce precipitation.[14] |
| Excess this compound. | Unreacted this compound can often be removed by column chromatography.[14] A careful wash with a cold, dilute sodium bicarbonate solution can also remove the acidic this compound, but this risks hydrolyzing the desired ester product.[14] | |
| Inconsistent Results | Degraded PFP ester starting material. | The quality of the PFP ester can vary. Always store PFP esters properly at -20°C with a desiccant.[2] It is good practice to test a new batch with a small-scale control reaction.[2] |
| Reaction fails upon scale-up. | Larger scale reactions have a higher probability of moisture contamination.[2] Ensure all reagents and solvents remain anhydrous and the reaction is well-protected from atmospheric moisture. Insufficient mixing can also be an issue when scaling up.[2] |
Quantitative Data Presentation
Table 1: Typical Reagent Stoichiometry for PFP Ester Formation
| Method | Carboxylic Acid (Equivalents) | This compound (Equivalents) | Coupling Agent (Equivalents) | Additive (Equivalents) | Typical Solvent | Reference |
| DCC/DIC Coupling | 1 | 1 | DCC or DIC (1) | - | Dichloromethane | [4] |
| EDC/HOBt Coupling | 1 | 1.1 | EDC·HCl (1.1) | HOBt (1.1) | DMF | [15] |
| Thionyl Chloride | 1 | 1.5 | Thionyl Chloride (4) | - | Dichloromethane | [7] |
| PFP-Trifluoroacetate | 1 | - | PFP-TFA (1.1) | Pyridine (1.1) | Dichloromethane | [6] |
Table 2: General Reaction Conditions for PFP Ester Conjugation to Amines
| Parameter | Typical Range | Notes | Reference |
| pH | 7.2 - 8.5 | Lower pH reduces amine reactivity; higher pH increases PFP ester hydrolysis. | [2][9] |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. 4°C can be used for sensitive biomolecules, though reaction times will be longer. | [8][9] |
| Reaction Time | 1 - 24 hours | Typically 1-4 hours at room temperature or overnight at 4°C. Monitor by LC-MS or TLC. | [8][9] |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | The optimal ratio should be determined empirically. | [9] |
| Solvent | Aqueous Buffer (PBS, HEPES) with 5-10% co-solvent (DMSO, DMF) | Co-solvent is used to dissolve the PFP ester before addition to the aqueous reaction. | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for PFP Ester Synthesis using DCC
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
DCC Addition: Dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.0-1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution with stirring.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - DCU Removal: The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by vacuum filtration, washing the solid with a small amount of cold DCM.[12]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[7]
Protocol 2: General Procedure for Conjugation of a PFP Ester to a Protein
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0) to a concentration of 1-10 mg/mL.[2][8]
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.[2][9]
-
Initiate Reaction: Add the desired molar excess (e.g., 5-10 fold) of the PFP ester solution to the protein solution while gently stirring or vortexing.[2][9]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2][9]
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 30 minutes.[2]
-
Purification: Remove unreacted PFP ester and byproducts to purify the protein conjugate using a suitable method such as dialysis or size-exclusion chromatography (e.g., gel filtration).[8]
Visualizations
Caption: Mechanism of PFP ester formation using DCC as a coupling agent.
Caption: General experimental workflow for PFP ester synthesis.
Caption: A decision tree for troubleshooting PFP ester formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Synthesis of pentafluorophenyl esters of nitroveratryloxycarbonyl-protected amino acids - Lookchem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Avoiding unwanted side reactions when using pentafluorophenol as a coupling agent.
Welcome to the technical support center for pentafluorophenyl (PFP) coupling agents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding unwanted side reactions and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using PFP esters over other active esters, like N-hydroxysuccinimide (NHS) esters?
A1: PFP esters offer two primary advantages over NHS esters:
-
Increased Stability: PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous environments, which is a common competing reaction that deactivates the coupling agent.[1][2][3][4][5][6] This leads to more efficient reactions, especially when working with valuable biomolecules in aqueous buffers.[2][5]
-
Higher Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to faster reaction kinetics with primary and secondary amines.[2][7] This high reactivity helps to minimize side reactions by ensuring the desired coupling proceeds more rapidly than potential degradation pathways.[7][8]
Q2: What is the optimal pH for conducting coupling reactions with PFP esters?
A2: For reactions with primary amines, the optimal pH range is generally between 7.2 and 8.5.[1][9] In this range, the amine nucleophile is sufficiently deprotonated and reactive.[1] Higher pH levels can significantly accelerate the hydrolysis of the PFP ester, which reduces the efficiency of the desired conjugation.[1][5]
Q3: How should PFP esters be stored to ensure their stability?
A3: PFP esters are sensitive to moisture.[1][3][6] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[1][3][6] It is also strongly recommended to prepare solutions of PFP esters immediately before use and to avoid preparing stock solutions for storage, as they can degrade over time.[1][3][6]
Q4: Which solvents are recommended for dissolving PFP esters?
A4: Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their addition to aqueous reaction mixtures.[1][3] It is crucial to use anhydrous solvents to prevent premature hydrolysis of the ester.
Q5: What are the most common side reactions when using PFP esters, and how can they be minimized?
A5: The most common side reactions are hydrolysis of the active ester and racemization of the activated amino acid.
-
Hydrolysis: This can be minimized by working with anhydrous solvents, using the optimal pH range (7.2-8.5), and preparing the PFP ester solution immediately before use.[1][9]
-
Racemization: This is a concern primarily in peptide synthesis. It can be minimized by controlling reaction temperature (e.g., performing the coupling at 0°C), using appropriate bases, and minimizing the time the carboxylic acid remains in its activated state before coupling.[10][11][12] The use of additives like 1-Hydroxybenzotriazole (HOBt) can also help suppress racemization.[10][13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Degraded PFP Ester: The ester was improperly stored or exposed to moisture.[1] 2. Hydrolysis of PFP Ester: Reaction pH is too high, or the ester was in solution for too long before use.[1][5] 3. Inactive Biomolecule: The amine groups on the target molecule are not available for reaction. 4. Competing Nucleophiles: Buffer contains primary amines (e.g., Tris, glycine).[3][6] | 1. Use a fresh vial of PFP ester. Always store at -20°C with a desiccant.[1] 2. Maintain the reaction pH between 7.2 and 8.5. Prepare the PFP ester solution immediately before adding it to the reaction.[1][9] 3. Verify the purity and structure of your biomolecule. 4. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or bicarbonate.[5] |
| Inconsistent Results Between Batches | 1. Variable PFP Ester Quality: Quality may differ between batches.[1] 2. Introduction of Moisture: Larger scale reactions may have a higher chance of moisture contamination.[1] | 1. Qualify a new batch of PFP ester with a small-scale control reaction before use in a large-scale experiment.[1] 2. Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture, especially during scale-up.[1] |
| Racemization Detected in Peptide Synthesis | 1. High Reaction Temperature: Elevated temperatures accelerate racemization.[11][12] 2. Inappropriate Base: Strong or sterically unhindered bases can promote racemization.[12][15] 3. Prolonged Activation Time: The longer the amino acid is activated before coupling, the higher the risk of racemization.[12] | 1. Perform the coupling reaction at a lower temperature (e.g., 0°C).[11][12] 2. Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[12] 3. Add the coupling reagent in situ or keep pre-activation times to a minimum.[12] |
| Loss of Product During Aqueous Workup | 1. Hydrolysis During Extraction: PFP esters can be unstable in aqueous basic conditions used during workup (e.g., washing with sodium bicarbonate).[1] | 1. If possible, avoid aqueous basic workups.[1] 2. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[1] 3. Consider non-aqueous workup methods like silica (B1680970) gel chromatography if the product is stable under those conditions.[1] |
Quantitative Data Summary
Table 1: Comparative Stability of Active Esters in Aqueous Solution
| Active Ester Type | Relative Stability to Hydrolysis | Notes |
| Pentafluorophenyl (PFP) Ester | High | Markedly lower rate of spontaneous hydrolysis compared to NHS esters.[2][3][4][6][16] |
| N-Hydroxysuccinimide (NHS) Ester | Low | Susceptible to rapid hydrolysis in aqueous solutions, especially at higher pH.[2][16] |
Table 2: Relative Coupling Rates of Active Esters
| Active Ester | Relative Coupling Rate | Reference |
| Pentafluorophenyl (OPFP) | 111 | [7][8] |
| Pentachlorophenyl (OPCP) | 3.4 | [7][8] |
| p-Nitrophenyl (ONp) | 1 | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for PFP Ester Formation using DCC
This protocol describes the synthesis of a PFP active ester from a carboxylic acid.
Materials:
-
N-protected amino acid or other carboxylic acid (1 equivalent)
-
Pentafluorophenol (PFP-OH) (1 equivalent)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297)
-
Hexane
Procedure:
-
Dissolve the N-protected amino acid (1 eq.) and this compound (1 eq.) in anhydrous THF.[10]
-
Add DCC (1.1 eq.) to the cooled solution with stirring.[10] The reaction can be exothermic, so slow addition is recommended.[17]
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[17]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[10]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure PFP ester.[10]
Protocol 2: General Procedure for Conjugation of a PFP Ester to a Protein
This protocol outlines a general method for labeling a protein with a PFP ester-activated molecule.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PFP ester-activated molecule
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) to a concentration of 2-10 mg/mL.[5] If the original buffer contains amines, perform a buffer exchange.[3][6]
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][9] Do not store this solution.[3][6]
-
Initiate Conjugation: Slowly add the desired molar excess (typically 5-15 fold) of the PFP ester solution to the stirring protein solution.[5][9] Ensure the final concentration of organic solvent is low (e.g., <10%) to avoid protein denaturation.[5]
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[1][9]
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris) to a final concentration of 20-50 mM and incubate for 30 minutes.[1]
-
Purify Conjugate: Remove unreacted PFP ester and byproducts by dialysis or using a desalting column.[3][6]
Visualizations
Caption: Experimental workflow for PFP ester conjugation.
Caption: Troubleshooting logic for low coupling yield.
Caption: Primary mechanisms of racemization in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound and its derivatives [en.highfine.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 17. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Peptide Synthesis with Pentafluorophenyl Esters
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of peptide synthesis using pentafluorophenyl (PFP) esters.
Frequently Asked Questions (FAQs)
Q1: What are pentafluorophenyl (PFP) esters and why are they effective in peptide synthesis?
Pentafluorophenyl esters are highly reactive "active esters" used to facilitate the formation of amide (peptide) bonds. Their effectiveness stems from the strong electron-withdrawing nature of the pentafluorophenyl group. This property makes the ester an excellent leaving group, promoting rapid and efficient nucleophilic attack by the free amino group of an incoming amino acid.[1][2] This high reactivity leads to faster coupling times and can help minimize undesirable side reactions.[3][4]
Q2: What are the primary advantages of using PFP esters compared to other coupling reagents?
PFP esters offer several key advantages:
-
High Reactivity and Speed: Kinetic studies show that PFP esters couple significantly faster than other active esters like p-nitrophenyl (ONp) and pentachlorophenyl (OPCP) esters, with a relative rate ratio of 111:1:3.4, respectively.[1] This rapid reaction helps to reduce or eliminate side reactions.
-
Reduced Side Reactions: Using pre-formed PFP esters avoids exposing the growing peptide chain to a separate activating reagent, which can reduce the occurrence of unwanted modifications.
-
Stability: PFP esters are generally stable, crystalline compounds that are suitable for applications like automated solid-phase peptide synthesis (SPPS). They are also less susceptible to hydrolysis than other common esters, such as N-hydroxysuccinimide (NHS) esters.
-
Additive-Free Potential: Under certain conditions, particularly in flow chemistry systems, PFP esters can enable peptide bond formation without the need for coupling additives, simplifying purification and reducing byproducts.
Q3: When is it most beneficial to use PFP esters?
PFP esters are particularly useful for:
-
Synthesizing complex or sterically hindered peptides where slower coupling methods might fail or lead to low yields.
-
Minimizing racemization , especially for amino acids prone to losing their stereochemical integrity during activation.
-
Automated solid-phase peptide synthesis (SPPS) due to their high reactivity and stability.
-
Flow chemistry applications where their rapid reaction kinetics can be fully utilized for continuous synthesis.
Troubleshooting Guide
Issue 1: Low Coupling Yield or Incomplete Reaction
Q: My peptide coupling yield is significantly lower than expected. What are the common causes and how can I resolve this?
A: Low coupling yield can stem from several factors. Use the following logical workflow to diagnose and address the issue.
References
Technical Support Center: Managing Pentafluorophenyl Ester Hydrolysis in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the hydrolysis of pentafluorophenyl (PFP) esters in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are pentafluorophenyl (PFP) esters and why are they used in aqueous solutions?
Pentafluorophenyl esters are active esters widely used for chemical conjugation, particularly in bioconjugation and peptide synthesis.[1][2] They are favored for their high reactivity toward primary and secondary amines, forming stable amide bonds.[1][3] A key advantage of PFP esters is their increased resistance to spontaneous hydrolysis in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, which leads to more efficient and reliable conjugation reactions.[1]
Q2: What is the primary degradation pathway for PFP esters in aqueous solutions?
The main degradation pathway for a PFP ester in an aqueous environment is hydrolysis. This reaction breaks the ester bond, resulting in the formation of the corresponding carboxylic acid and pentafluorophenol, which are inactive for the intended conjugation reaction. The rate of this hydrolysis is significantly accelerated at higher pH levels.
Q3: How should PFP esters be stored to minimize premature hydrolysis?
PFP esters are sensitive to moisture. For long-term stability, they must be stored at -20°C in a tightly sealed container, preferably with a desiccant to protect them from atmospheric moisture. Before opening a vial of PFP ester, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation inside the container.
Q4: Is it advisable to prepare stock solutions of PFP esters for later use?
No, it is strongly recommended to prepare solutions of PFP esters immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised. The ester will degrade over time, leading to the formation of the non-reactive carboxylic acid.
Q5: What are the recommended solvents for dissolving PFP esters before adding them to an aqueous reaction?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters. Once dissolved, this organic solution can be added to the aqueous reaction mixture.
Q6: What is the optimal pH range for conducting conjugation reactions with PFP esters?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally considered optimal. In this range, the target amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the ester. It is important to avoid pH values above 9, as this can significantly increase the rate of PFP ester hydrolysis, which will compete with the desired conjugation reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with PFP esters in aqueous solutions.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Degraded PFP Ester: The reagent may have hydrolyzed due to improper storage or handling. | Always store PFP esters at -20°C with a desiccant and allow the vial to warm to room temperature before opening. It is good practice to qualify a new batch with a small-scale control reaction. |
| Suboptimal pH: The reaction buffer pH may be too low, leading to protonated (and thus unreactive) amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for amine coupling. | |
| Competing Nucleophiles: The buffer itself may contain primary amines (e.g., Tris or glycine) that compete with the target molecule for reaction with the PFP ester. | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. If your biomolecule is in an amine-containing buffer, perform a buffer exchange before starting the conjugation. | |
| Insufficient Mixing: The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture, leading to localized hydrolysis. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing to ensure proper dispersion. | |
| Inconsistent Reaction Results | Variable Reagent Quality: The quality of the PFP ester can vary between batches or may have degraded over time. | Always adhere to strict storage and handling protocols. Qualify new batches of the reagent with a control experiment to ensure consistent performance. |
| Moisture Contamination: Introduction of moisture, even in small amounts, can lead to significant hydrolysis. | Ensure all solvents (e.g., DMF, DMSO) are anhydrous and that the reaction is protected from atmospheric moisture where possible. | |
| Reaction Fails Upon Scale-Up | Increased Moisture Contamination: Larger-scale reactions have a higher probability of moisture contamination from various sources. | Re-verify that all solvents and reagents are anhydrous. Protect the reaction from atmospheric moisture, especially during extended reaction times. |
| Loss of Product During Workup | Hydrolysis During Aqueous Workup: PFP esters can be unstable in aqueous basic conditions that might be used during extraction or purification steps. | If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step. Consider non-aqueous workup methods or purification techniques like silica (B1680970) gel chromatography if your product is stable under those conditions. |
Quantitative Data on Ester Stability
PFP esters are known to be more stable against hydrolysis than NHS esters. While specific half-life data for PFP esters under various aqueous conditions is extensive and depends on the specific ester, the following table provides the half-life of a typical NHS ester at different pH values. This can be used as a general reference to understand the trend that PFP esters will also follow, albeit with greater stability.
| Active Ester | pH | Half-life (t½) | Reference |
| NHS Ester | 8.0 | 210 minutes | |
| 8.5 | 180 minutes | ||
| 9.0 | 125 minutes |
Kinetic studies have shown that the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was significantly faster than that of a poly(N-hydroxysuccinimide-4-vinyl benzoate), highlighting the higher reactivity of PFP esters towards amines.
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation using a PFP Ester
This protocol outlines a general method for conjugating a PFP ester to a protein with available primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
Pentafluorophenyl (PFP) ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette).
Procedure:
-
Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Reaction times can range from a few minutes to overnight depending on the specific reactants.
-
To quench the reaction and consume any unreacted PFP ester, add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.
-
Purify the protein conjugate using a suitable chromatography method (e.g., size-exclusion) or dialysis to remove unreacted PFP ester and byproducts like this compound.
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol provides a method to determine the hydrolytic stability of a PFP ester in a specific aqueous buffer.
Materials:
-
Pentafluorophenyl (PFP) ester.
-
Anhydrous DMSO or DMF.
-
Buffer of interest (e.g., PBS, pH 7.4).
-
HPLC system with a C18 column and a UV detector.
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF (e.g., 10 mM).
-
Initiate the hydrolysis by adding a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration (e.g., 1 mM) and temperature.
-
Immediately inject a sample of the mixture into the HPLC system to get the t=0 reading.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze each sample by HPLC, monitoring the decrease in the area of the PFP ester peak and the corresponding increase in the area of the hydrolyzed carboxylic acid peak over time.
-
Calculate the half-life (t½) of the PFP ester under the tested conditions by plotting the natural logarithm of the PFP ester concentration versus time.
Visual Guides
Caption: The hydrolysis pathway of PFP esters in aqueous solutions.
Caption: A troubleshooting workflow for low PFP ester conjugation yield.
Caption: Decision tree for selecting an optimal reaction buffer.
References
Technical Support Center: Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with pentafluorophenyl (PFP) active esters.
Frequently Asked Questions (FAQs)
Q1: What are pentafluorophenyl (PFP) esters and why are they used?
Pentafluorophenyl (PFP) esters are a class of active esters used to couple carboxylic acids with primary and secondary amines, forming stable amide bonds.[1][2] They are widely employed in bioconjugation and peptide synthesis.[2][3] Their popularity stems from the electron-withdrawing properties of the pentafluorophenyl group, which makes them highly reactive towards amines while also offering increased resistance to spontaneous hydrolysis compared to other active esters, like N-hydroxysuccinimide (NHS) esters.[1][3]
Q2: What is the primary degradation pathway for PFP esters?
The main cause of instability and degradation for PFP esters, particularly in aqueous environments, is hydrolysis.[1][3] The ester bond is cleaved by water, which results in the formation of the original, non-reactive carboxylic acid and pentafluorophenol.[3] This competing reaction reduces the amount of active ester available for the desired conjugation reaction.[1]
Q3: How should PFP esters be stored to ensure long-term stability?
PFP esters are sensitive to moisture.[3][4] For maximum long-term stability, they must be stored at -20°C in a tightly sealed container, supplemented with a desiccant to protect them from atmospheric moisture.[3][4] Before opening a vial of PFP ester, it is crucial to allow it to equilibrate to room temperature to prevent moisture from condensing on the product.[4]
Q4: Can I prepare and store stock solutions of PFP esters?
It is strongly advised to prepare solutions of PFP esters immediately before use.[3][4] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water in common organic solvents, preparing stock solutions for storage is not recommended.[3][4] The PFP ester will degrade over time in solution, leading to a loss of reactivity.[4]
Q5: What are the recommended solvents for dissolving PFP esters?
Anhydrous (dry) aprotic solvents are recommended. The most common choices are dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][4] It is critical to use a high grade of anhydrous solvent, as trace amounts of water can initiate hydrolysis.
Q6: How does pH affect the stability and reactivity of PFP esters?
The pH of the reaction medium is a critical factor. For efficient conjugation to primary amines, a pH range of 7.2 to 8.5 is generally optimal.[3][4][5] In this range, the amine is sufficiently deprotonated and nucleophilic. However, as the pH increases, the rate of hydrolysis also increases significantly.[3][6] Therefore, the pH must be carefully controlled to balance the rate of the desired amidation reaction against the undesired hydrolysis of the ester.
Troubleshooting Guide
This guide addresses common issues related to PFP ester stability during conjugation experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | Degraded PFP Ester: The ester was improperly stored or exposed to moisture. | Always store PFP esters at -20°C with a desiccant and equilibrate to room temperature before opening.[3][4] It is good practice to qualify a new batch with a small-scale control reaction.[3] |
| Hydrolyzed PFP Ester Solution: The ester was dissolved in a non-anhydrous solvent or the solution was prepared too far in advance. | Prepare the PFP ester solution in anhydrous DMF or DMSO immediately before adding it to the reaction mixture.[3][4] Do not store PFP ester solutions.[4] | |
| Incorrect Reaction pH: The pH is too low, resulting in a protonated, non-nucleophilic amine, or too high, causing rapid hydrolysis of the ester. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for amine coupling.[3][5] | |
| Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine). | Exchange the sample into an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.[3][4] | |
| Inconsistent Results Between Experiments | Degraded PFP Ester: The quality of the PFP ester may vary between batches or due to improper storage. | Always store PFP esters properly at -20°C with a desiccant.[3] Qualify new batches with a control reaction.[3] |
| Variable Moisture Contamination: Different levels of atmospheric moisture or water in solvents are affecting ester stability. | Use anhydrous solvents and protect the reaction from atmospheric moisture, especially during longer reaction times.[3] | |
| Reaction Fails Upon Scale-Up | Increased Chance of Moisture Contamination: Larger volumes and longer preparation times can increase the opportunity for moisture to enter the reaction. | Ensure all solvents and reagents for the scaled-up reaction are rigorously anhydrous and that the reaction vessel is protected from atmospheric moisture.[3] |
| Loss of Product During Aqueous Workup | Hydrolysis During Extraction: PFP esters can be unstable in aqueous basic conditions sometimes used during workup (e.g., washing with sodium bicarbonate).[3] | If possible, avoid aqueous basic workups.[3] Consider non-aqueous methods like silica (B1680970) gel chromatography if the product is compatible.[3] |
Quantitative Data: Comparative Stability of Active Esters
PFP esters exhibit significantly greater stability towards hydrolysis than other common active esters, such as NHS esters. This enhanced stability allows for more efficient conjugation reactions.
| Active Ester | Solvent System | Half-life (t½) | Reference(s) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | [7] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours | [7] |
| Anhydride | Aqueous Acetonitrile | ~140 hours | [7] |
| Acyl Chloride | Aqueous Acetonitrile | Decomposed completely within 15 minutes | [7] |
Visualizations
Caption: The primary degradation pathway for PFP esters is hydrolysis.
Caption: A logical workflow for troubleshooting failed conjugation reactions.
Experimental Protocols
Protocol 1: General Protein Conjugation using a PFP Ester
This protocol provides a general method for conjugating a PFP ester to a protein with available primary amine groups.[3]
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).[3]
-
PFP ester.
-
Anhydrous DMSO or DMF.[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[3]
-
Purification column (e.g., size-exclusion chromatography).[3]
Procedure:
-
Allow the vial of PFP ester to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[3][5]
-
Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently mixing.[3]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3][5]
-
To stop the reaction, add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.[3]
-
Purify the protein conjugate using a suitable chromatography method (e.g., size-exclusion) to remove unreacted reagents and byproducts.[3][4]
Protocol 2: Monitoring PFP Ester Hydrolytic Stability by HPLC
This protocol outlines a method to determine the rate of hydrolysis of a PFP ester in a specific aqueous buffer.[1][3]
Materials:
-
PFP ester.
-
Anhydrous DMSO or DMF.[1]
-
Buffer of interest (e.g., PBS, pH 7.4).[1]
-
Reverse-phase HPLC system with a C18 column and UV detector.[1]
-
Mobile phase: Acetonitrile/water gradient with 0.1% TFA.[1]
Procedure:
-
Prepare a concentrated stock solution of the PFP ester in anhydrous DMSO or DMF.[1]
-
Initiate the hydrolysis reaction by diluting a small aliquot of the PFP ester stock solution into the buffer of interest at a known concentration and temperature.[1]
-
Immediately inject the first sample (t=0) onto the HPLC system.[1]
-
Continue to inject samples at regular time intervals (e.g., every 30 minutes for the first few hours, then every few hours).[1]
-
Monitor the decrease in the area of the PFP ester peak and the increase in the area of the hydrolyzed carboxylic acid peak over time using UV detection.[1]
-
Calculate the half-life (t½) of the PFP ester by plotting the natural logarithm of the PFP ester concentration (or peak area) versus time.[1][3]
Caption: Experimental workflow for monitoring PFP ester stability via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Use with PFP Esters in Polar Reaction Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentafluorophenyl (PFP) esters in polar reaction media. The content is divided into two main sections:
-
Part 1: PFP Esters as Activating Groups in Polar Media (e.g., Bioconjugation) : This section focuses on the common use of PFP esters for forming amide bonds with amine-containing molecules in aqueous buffers, often with polar organic co-solvents.
-
Part 2: PFP Esters in Palladium-Catalyzed Cross-Coupling Reactions in Polar Media : This section addresses the use of PFP esters as electrophiles in transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, in polar aprotic solvents.
Part 1: PFP Esters as Activating Groups in Polar Media (e.g., Bioconjugation)
This section provides guidance for reactions where PFP esters are used to modify amine-containing biomolecules like proteins and peptides in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they preferred for reactions in aqueous media? Pentafluorophenyl (PFP) esters are active esters used for coupling carboxylic acids to primary and secondary amines to form stable amide bonds.[1] They are often favored over other active esters, like N-hydroxysuccinimide (NHS) esters, for reactions in aqueous solutions due to their higher resistance to spontaneous hydrolysis, which leads to more efficient and reliable conjugation reactions.[1][2]
Q2: How should I store PFP esters to ensure their stability? PFP esters are sensitive to moisture.[1][2] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture. Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation on the product.
Q3: Can I prepare and store stock solutions of PFP esters? It is strongly recommended to prepare solutions of PFP esters immediately before use. Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into the non-reactive carboxylic acid.
Q4: What are the best solvents for dissolving PFP esters before adding them to my aqueous reaction? Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters. After dissolution in a minimal amount of the organic solvent, the solution can be added to the aqueous reaction buffer containing the amine-functionalized molecule. For biomolecules prone to aggregation, including 5-10% DMSO or DMF in the final reaction buffer can improve solubility.
Q5: What is the optimal pH for bioconjugation reactions with PFP esters? A pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines. In this range, the amine is sufficiently deprotonated and nucleophilic. While higher pH increases the rate of the desired amidation, it also significantly accelerates the competing hydrolysis of the PFP ester, which can reduce the overall reaction efficiency.
Q6: What are common buffers to use, and which should I avoid? Phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, or HEPES buffers within the optimal pH range (7.2-8.5) are suitable. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.
Q7: How can I quench the reaction and remove unreacted PFP ester? If quenching is necessary, a buffer containing a high concentration of a primary amine, such as Tris, can be added to a final concentration of 50 mM and incubated for 30 minutes. Unreacted PFP ester and byproducts can then be removed by methods appropriate for the conjugated molecule, such as size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Degraded PFP ester | Ensure PFP ester has been stored properly at -20°C with a desiccant. It is good practice to qualify a new batch with a small-scale control reaction. |
| PFP ester hydrolyzed before/during the reaction | Prepare PFP ester solution in anhydrous DMSO or DMF immediately before use. Avoid preparing stock solutions. Ensure all reagents and solvents are anhydrous. | |
| Suboptimal pH | Check the pH of the reaction buffer. The optimal range is 7.2-8.5. Lower pH reduces amine reactivity, while higher pH increases ester hydrolysis. | |
| Competing amine in buffer | Ensure the reaction buffer is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange of your biomolecule solution before the reaction. | |
| Insufficient mixing | The PFP ester, dissolved in an organic solvent, may not be dispersing well in the aqueous reaction mixture. Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. | |
| Inconsistent Results Between Experiments | Variable quality of PFP ester | Qualify each new batch of PFP ester with a control reaction. Store properly to prevent degradation. |
| Introduction of moisture | Ensure consistent use of anhydrous solvents and proper handling techniques to protect the reaction from atmospheric moisture. | |
| Reaction Works Initially but Fails Upon Scale-Up | Increased chance of moisture contamination | Larger scale reactions may have a higher chance of moisture contamination. Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture. |
| Loss of Product During Workup | Hydrolysis during aqueous workup | PFP esters can be unstable under aqueous basic conditions (e.g., washing with sodium bicarbonate). If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions. |
Data Presentation: Reaction Parameters & Stability
Table 1: Typical Reaction Conditions for PFP Ester Bioconjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester stability. |
| Temperature | Room Temperature (20-25°C) or 4°C | 4°C for sensitive biomolecules (overnight reaction). |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | Monitor reaction progress if possible. |
| PFP Ester:Amine Molar Ratio | 2:1 to 10:1 | Optimize based on conjugation efficiency. Higher ratios may be needed for dilute protein solutions. |
| Co-solvent (DMSO/DMF) | <10% of final volume | Used to dissolve the PFP ester before addition. |
| Biomolecule Concentration | 0.5 - 5 mg/mL | Application-dependent. |
Table 2: Comparative Stability of Active Esters
| Active Ester | Conditions | Half-life (t½) | Reference |
| PFP Ester | Aqueous Acetonitrile | ~140 hours | |
| NHS Ester | Aqueous Acetonitrile | ~140 hours | |
| NHS Ester | Carbonate buffer/10% DMSO, pH 8.0 | 210 minutes | |
| NHS Ester | Carbonate buffer/10% DMSO, pH 8.5 | 180 minutes | |
| NHS Ester | Carbonate buffer/10% DMSO, pH 9.0 | 125 minutes |
Part 2: PFP Esters in Palladium-Catalyzed Cross-Coupling Reactions in Polar Media
This section provides guidance for using PFP esters as electrophilic partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) conducted in polar aprotic solvents like DMF, dioxane, or THF.
Frequently Asked Questions (FAQs)
Q1: Why use PFP esters for palladium-catalyzed cross-coupling reactions? PFP esters have emerged as highly reactive, bench-stable, and economical electrophiles for cross-coupling reactions. Their high reactivity allows for selective C–O acyl cleavage under conditions where other phenolic esters might not react.
Q2: What are common polar solvents used for these reactions? Polar aprotic solvents are often employed. While reactions are reported in solvents like dioxane, polar solvents such as N,N-Dimethylformamide (DMF) are also suitable for certain cross-coupling reactions like the Sonogashira coupling due to their ability to dissolve a wide range of reagents.
Q3: How does the choice of ligand impact the reaction in a polar solvent? Ligand selection is critical for success. For challenging substrates, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald's biarylphosphine ligands like XPhos or SPhos) are often used to promote the oxidative addition step. The optimal ligand may need to be determined through screening, and the choice can be influenced by the polarity of the solvent.
Q4: What are the most common side reactions to watch out for? Common side reactions in palladium-catalyzed cross-couplings include:
-
Homocoupling: Coupling of two boronic acid/ester molecules. This is often caused by the presence of oxygen.
-
Catalyst Deactivation: Formation of inactive palladium black, which can be caused by high temperatures, high concentrations, or ligand degradation.
-
Hydrolysis of PFP Ester: In the presence of water and base, the PFP ester can hydrolyze to the corresponding carboxylic acid, which is unreactive in the cross-coupling. This is a particular concern in polar solvents that are not rigorously dried.
Q5: My reaction is sluggish or stalls. What should I investigate first? When encountering low or no product formation, systematically review the core components:
-
Catalyst Activity: Ensure the palladium source is not degraded. Use a fresh batch or a reliable pre-catalyst.
-
Inert Atmosphere: Confirm the reaction was set up under an inert atmosphere (Nitrogen or Argon), as oxygen can deactivate the Pd(0) catalyst and phosphine ligands.
-
Reagent Purity: Verify the purity of your PFP ester, coupling partner (e.g., boronic acid), and base, as impurities can poison the catalyst.
-
Solvent Quality: Ensure solvents are anhydrous and appropriately degassed, as both water and oxygen can be detrimental.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst System | Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., PCy₃, XPhos). Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 4:1). |
| Inefficient Oxidative Addition | The C(acyl)-O bond cleavage is a key step. Using bulky, electron-rich ligands can facilitate this. The choice of polar solvent can influence this step; optimization may be required. | |
| PFP Ester Degradation | Ensure the use of anhydrous polar solvents and bases to minimize competing hydrolysis of the PFP ester. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen | Improve the degassing procedure for the solvent and reaction mixture (e.g., use freeze-pump-thaw cycles). |
| Use of a Pd(II) Pre-catalyst | The in-situ reduction of Pd(II) to Pd(0) can sometimes promote homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this. | |
| Formation of Palladium Black (Catalyst Deactivation) | High Temperature or Concentration | Use a lower catalyst loading or consider running the reaction at a lower temperature for a longer time. Ensure proper stirring. |
| Ligand Degradation/Oxidation | Use fresh phosphine ligands stored under an inert atmosphere. A more robust or stabilizing ligand may be required. |
Data Presentation: Reaction Parameters
Table 3: Typical Reaction Conditions for Suzuki-Miyaura Cross-Coupling of PFP Esters
This table is based on a general protocol for the cross-coupling of PFP esters, which often uses less polar solvents. Adjustments may be necessary for highly polar media.
| Component | Example Reagent/Condition | Typical Amount/Ratio | Notes |
| PFP Ester | Substrate | 1.0 equivalent | Limiting reagent. |
| Boronic Acid | ArB(OH)₂ | 3.0 equivalents | Excess is used to drive the reaction. |
| Palladium Source | Pd₂(dba)₃ | 3 mol% | A common Pd(0) source. |
| Ligand | PCy₃·HBF₄ | 12 mol% | An electron-rich, bulky phosphine ligand. |
| Base | Na₂CO₃ | 4.5 equivalents | Anhydrous base is crucial. |
| Solvent | Dioxane | 0.25 M | While dioxane is common, polar aprotic solvents like DMF can be used for other cross-couplings. |
| Temperature | 120 °C | High temperatures are often required. |
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation using a PFP Ester
This protocol describes a general method for conjugating a PFP ester to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
PFP ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Equilibrate the PFP ester vial to room temperature before opening.
-
Immediately before use, dissolve the required amount of PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Slowly add the desired molar excess (e.g., 2 to 10-fold) of the PFP ester solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a given buffer.
Materials:
-
PFP ester
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.
-
Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling of a PFP Ester
This protocol is a general starting point and may require optimization for specific substrates and polar solvents.
Materials:
-
PFP ester
-
Boronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., PCy₃·HBF₄)
-
Anhydrous base (e.g., Na₂CO₃)
-
Anhydrous, degassed polar aprotic solvent (e.g., Dioxane, DMF)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the PFP ester (1.0 eq), boronic acid (3.0 eq), base (4.5 eq), palladium catalyst (3 mol%), and ligand (12 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: Pentafluorophenyl (PFP) Esters vs. N-Hydroxysuccinimide (NHS) Esters for Amine-Reactive Crosslinking
For researchers, scientists, and drug development professionals, the efficient and reliable formation of stable amide bonds is a cornerstone of bioconjugation, peptide synthesis, and the development of targeted therapeutics. The choice of an amine-reactive crosslinking agent is a critical decision that directly impacts reaction efficiency, yield, and the stability of the final conjugate. While N-hydroxysuccinimide (NHS) esters have long been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity and stability.
This guide provides an objective, data-driven comparison of PFP and NHS esters, empowering you to make an informed decision for your specific application.
At a Glance: Key Performance Differences
PFP esters consistently outperform NHS esters in two critical areas: resistance to hydrolysis and reactivity towards amines. The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by amines, while also making the pentafluorophenolate a better leaving group.[1] This translates to more efficient and reliable conjugation reactions, particularly in the aqueous environments typically used for modifying biomolecules.[1]
Quantitative Performance Data
The following tables summarize the key performance differences between PFP and NHS esters based on available experimental data.
Table 1: Comparative Stability in Aqueous Solution
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Reference(s) |
| Relative Hydrolytic Stability | ~6-fold more stable than NHS ester in aqueous acetonitrile. | Less stable; susceptible to hydrolysis, especially at higher pH. | [2] |
| Half-life at pH 7.0 (0°C) | Significantly longer than NHS esters. | 4 - 5 hours | |
| Half-life at pH 8.0 (Room Temp) | More stable than NHS esters. | ~3.5 hours (210 minutes) | [1] |
| Half-life at pH 8.5 (Room Temp) | More stable than NHS esters. | ~3 hours (180 minutes) | [1] |
| Half-life at pH 8.6 (4°C) | Significantly longer than NHS esters. | 10 minutes | |
| Half-life at pH 9.0 (Room Temp) | More stable than NHS esters. | ~2 hours (125 minutes) |
Table 2: Comparative Reactivity (Aminolysis)
| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Reference(s) |
| Pseudo-first-order rate constant (k') with 1-aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | 3.49 x 10⁻³ s⁻¹ | |
| Relative Coupling Speed (vs. p-nitrophenyl ester) | ~111 times faster | Data not available | |
| Optimal pH for Amine Conjugation | 7.2 - 8.5 | 7.2 - 8.5 |
Reaction Mechanisms
The fundamental reaction for both PFP and NHS esters with a primary amine is a nucleophilic acyl substitution, resulting in the formation of a stable amide bond.
A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which is a competing reaction that reduces the amount of active ester available for conjugation. PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis.
Experimental Protocols
To facilitate a direct comparison of PFP and NHS esters, the following generalized experimental protocols are provided.
General Experimental Workflow
Protocol 1: Protein Conjugation with a Pentafluorophenyl (PFP) Ester
This protocol provides a general method for conjugating a PFP ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)
-
PFP ester crosslinker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
PFP Ester Solution Preparation: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM. PFP esters are moisture-sensitive, so it is crucial to use anhydrous solvents and prepare the solution fresh.
-
Conjugation Reaction: Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.
-
Purification: Remove unreacted PFP ester and byproducts by purifying the conjugate using a suitable method like size-exclusion chromatography.
Protocol 2: Protein Conjugation with an N-Hydroxysuccinimide (NHS) Ester
This protocol provides a general method for conjugating an NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)
-
NHS ester crosslinker
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF. NHS esters are highly susceptible to hydrolysis, so fresh preparation in an anhydrous solvent is critical.
-
Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching buffer to react with any remaining NHS ester.
-
Purification: Purify the protein conjugate from excess reagents and byproducts using a method such as size-exclusion chromatography.
Conclusion: The Superior Choice for Amine-Reactive Crosslinking
References
A Head-to-Head Comparison: PFP Esters versus Other Active Esters in Modern Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that significantly impacts yield, purity, and overall success. Among the arsenal (B13267) of available methods, the use of active esters remains a cornerstone of both solid-phase and solution-phase peptide synthesis. This guide provides an in-depth, objective comparison of pentafluorophenyl (PFP) esters with other commonly employed active esters, including N-hydroxysuccinimide (NHS) esters and 1-hydroxybenzotriazole (B26582) (HOBt) esters. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to empower scientists to make informed decisions for their specific synthetic challenges.
Pentafluorophenyl esters have emerged as highly efficient acylating agents in peptide synthesis, lauded for their high reactivity, stability, and ability to minimize unwanted side reactions. The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester carbonyl highly susceptible to nucleophilic attack by the amino group of the incoming amino acid, thereby facilitating rapid peptide bond formation.[1] This high reactivity is a key advantage in minimizing racemization, a critical factor in the synthesis of chiral peptides.[2]
Performance Comparison of Active Esters
To facilitate a clear comparison, the following table summarizes the key performance indicators of PFP esters alongside other popular active esters. The data presented is a synthesis of findings from various studies and provides a quantitative basis for evaluating their relative merits.
| Feature | PFP Esters | NHS Esters | HOBt Esters (in situ) |
| Relative Coupling Rate | Very High (111)[1][3] | Moderate | High |
| Typical Coupling Yield | High to Quantitative[4] | Good to High | Very High |
| Racemization Potential | Very Low | Low to Moderate | Very Low (with additive) |
| Stability | High (often crystalline solids) | Moderate (susceptible to hydrolysis) | Formed in situ |
| Byproducts | Pentafluorophenol (soluble) | N-hydroxysuccinimide (water-soluble) | HOBt, Dicyclohexylurea (DCU) if DCC is used (insoluble) |
| Convenience | Requires pre-synthesis of active esters | Can be pre-formed or formed in situ | Generated in situ during coupling |
Experimental Protocols
Reproducible and reliable experimental data hinges on well-defined protocols. The following methodologies provide a framework for the synthesis and application of PFP esters and a comparative protocol for evaluating the performance of different active esters.
Protocol 1: Synthesis of Fmoc-Amino Acid PFP Esters
This protocol describes the preparation of Nα-Fmoc-protected amino acid pentafluorophenyl esters, which can be stored and used in subsequent peptide coupling steps.
Materials:
-
Nα-Fmoc-amino acid (1 equivalent)
-
This compound (1.05 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
Ethyl acetate (B1210297)
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Nα-Fmoc-amino acid and this compound in a minimal amount of ethyl acetate or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DCC to the cooled solution and stir for 2-3 hours at 0 °C, then allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure Fmoc-amino acid PFP ester.
Protocol 2: Comparative Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a method to directly compare the coupling efficiency of PFP esters with other active esters in a practical SPPS workflow.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-amino acid PFP ester (3 equivalents)
-
Fmoc-amino acid (for in situ activation) (3 equivalents)
-
Coupling reagents for comparison (e.g., HBTU, HATU, DIC/HOBt) (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Swell the Fmoc-protected Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash the resin thoroughly with DMF.
-
Coupling (Side-by-Side Comparison):
-
PFP Ester: Dissolve the Fmoc-amino acid PFP ester in DMF and add it to a portion of the deprotected resin. Add DIPEA and agitate for 1-2 hours.
-
Other Active Esters (in situ): In separate reaction vessels, dissolve the Fmoc-amino acid, the chosen coupling reagent (e.g., HBTU), and HOBt (if applicable) in DMF. Add DIPEA and then add this solution to other portions of the deprotected resin. Agitate for 1-2 hours.
-
-
Washing: After the coupling reaction, wash all resin portions thoroughly with DMF to remove excess reagents and byproducts.
-
Kaiser Test: Perform a qualitative Kaiser test on a small sample of each resin to check for the presence of free primary amines, indicating incomplete coupling.
-
Cleavage: After the final coupling and deprotection steps, cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.
-
Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry. Analyze the crude peptide purity and yield from each coupling method by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Peptide Synthesis Workflow and Reagent Comparison
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Key feature comparison of active esters for peptide synthesis.
Conclusion
The selection of an active ester for peptide synthesis is a multifaceted decision that depends on the specific requirements of the target peptide, the scale of the synthesis, and considerations of cost and convenience. PFP esters offer a compelling combination of high reactivity, stability, and low racemization potential, making them an excellent choice for the synthesis of complex and sensitive peptides where purity is paramount. While the pre-activation step adds an extra synthetic transformation, the resulting stable and crystalline PFP esters are highly amenable to automated solid-phase peptide synthesis.
In contrast, NHS esters, while widely used, exhibit greater susceptibility to hydrolysis, which can impact coupling efficiency. In situ activation methods using reagents like HBTU or HATU in the presence of HOBt provide high coupling efficiency and low racemization but introduce additional reagents and potential for side reactions. Ultimately, a thorough understanding of the distinct advantages and disadvantages of each class of active ester, supported by robust experimental validation, will guide the researcher toward the most effective strategy for successful peptide synthesis.
References
A Head-to-Head Comparison: Pentafluorophenyl Esters vs. DCC/HOBt Coupling in Solid-Phase Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling methodology is a critical determinant of the final peptide's purity, yield, and overall success of the synthesis. Among the myriad of available techniques, the use of pre-activated pentafluorophenyl (Pfp) esters and the in-situ activation with dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are two prominent strategies. This guide provides a detailed, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific synthetic challenges.
Principle of Operation: A Tale of Two Activation Strategies
The fundamental goal in peptide coupling is the formation of a stable amide bond between the carboxyl group of an incoming amino acid and the free amino group of the growing peptide chain on a solid support. Both Pfp esters and DCC/HOBt achieve this by activating the carboxyl group, but through distinct chemical pathways.
Pentafluorophenyl (Pfp) Esters: This method relies on the use of Nα-protected amino acids that have been pre-activated as their Pfp esters. The strong electron-withdrawing nature of the pentafluorophenyl group renders the ester's carbonyl carbon highly electrophilic and, therefore, highly susceptible to nucleophilic attack by the N-terminal amine of the peptide chain.[1] These active esters are stable enough to be isolated, purified, and stored, offering a convenient and clean approach to peptide coupling.[1]
DCC/HOBt Coupling: In this classic approach, the carboxylic acid of the Nα-protected amino acid is activated in situ using DCC. DCC is a powerful dehydrating agent that forms a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct.[2] To mitigate these side reactions, an additive, typically HOBt, is introduced. HOBt traps the O-acylisourea to form a more stable and less racemization-prone HOBt-ester, which then reacts with the amine to form the desired peptide bond.[2]
Performance Comparison: A Data-Driven Analysis
While direct, side-by-side comparative studies under identical conditions are limited in the literature, a clear performance picture can be assembled from various reports. Pfp esters generally offer a cleaner reaction profile with fewer side products, whereas the DCC/HOBt method is a versatile and cost-effective workhorse.
| Parameter | Pentafluorophenyl (Pfp) Esters | DCC/HOBt Coupling | References |
| Coupling Efficiency/Yield | Generally high, often leading to >90% crude peptide purity in SPPS. | Yields can be high (up to 99% in some syntheses), but can be impacted by N-acylurea formation and purification losses due to DCU byproduct. | |
| Reaction Time | Rapid, often complete within an hour in SPPS. | Variable, typically around 1-2 hours for a standard coupling in SPPS. | |
| Racemization | Considered a method that minimizes racemization, especially with pre-formed, purified active esters. | Racemization can be significant without an additive. HOBt is crucial for its suppression. | |
| Byproducts | Pentafluorophenol, which is soluble and easily washed away. | Dicyclohexylurea (DCU), which is insoluble in most organic solvents and can complicate purification. | |
| Side Reactions | Minimal side reactions reported. | Formation of unreactive N-acylurea. Dehydration of asparagine and glutamine side chains can occur. | |
| Convenience | Requires pre-synthesis and purification of active esters, but offers "plug-and-play" convenience during SPPS. | Reagents are readily available for direct, in situ activation, eliminating the need for a separate activation step. | |
| Ideal Applications | SPPS, especially for challenging sequences, sterically hindered amino acids, and when high purity and minimal racemization are critical. | A widely used and cost-effective method for both solution-phase and solid-phase synthesis. |
Visualizing the Chemistry and Workflow
To better understand the chemical transformations and the overall experimental processes, the following diagrams illustrate the key mechanisms and workflows.
References
A Comparative Kinetic Study of Active Esters: OPFP, OPCP, and ONp in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The efficiency of amide bond formation is a cornerstone of successful peptide synthesis and the development of small molecule therapeutics and bioconjugates. The choice of activating agent for a carboxylic acid is critical, directly impacting reaction rates, yields, and the preservation of stereochemical integrity. Among the various methods, the use of active esters is a well-established strategy. This guide provides a detailed comparison of the kinetic performance of three commonly used active esters: pentafluorophenyl (OPFP), pentachlorophenyl (OPCP), and p-nitrophenyl (ONp) esters.
Data Presentation: Comparative Coupling Rates
Kinetic studies have established a clear hierarchy in the reactivity of these active esters towards aminolysis. The electron-withdrawing nature of the penta-halogenated phenyl rings in OPFP and OPCP esters, and the nitro group in ONp esters, activates the carbonyl group for nucleophilic attack by an amine. The degree of this activation directly correlates with the coupling rate.
Quantitative data from comparative studies reveal the superior reactivity of OPFP esters.[1][2] The relative coupling rates are summarized in the table below.
| Active Ester | Structure | Leaving Group | Relative Coupling Rate |
| OPFP (pentafluorophenyl) | R-CO-OC₆F₅ | Pentafluorophenol | 111[1][2] |
| OPCP (pentachlorophenyl) | R-CO-OC₆Cl₅ | Pentachlorophenol | 3.4[1][2] |
| ONp (p-nitrophenyl) | R-CO-OC₆H₄NO₂ | p-Nitrophenol | 1[1][2] |
Table 1: Relative coupling rates of OPFP, OPCP, and ONp esters in aminolysis reactions.
These data indicate that OPFP esters react approximately 32 times faster than OPCP esters and a remarkable 111 times faster than ONp esters under similar conditions.[1][2] This enhanced reactivity of OPFP esters can be attributed to the superior electron-withdrawing capacity and leaving group stability of the pentafluorophenoxide anion.
Experimental Protocols
While the precise experimental conditions used to determine the widely cited relative coupling rates of 111:3.4:1 could not be definitively identified in a primary research article, a general methodology for such kinetic studies can be outlined. These experiments typically involve monitoring the progress of the aminolysis reaction over time using spectroscopic methods.
General Protocol for Kinetic Analysis of Active Ester Aminolysis via UV/Vis Spectrophotometry
This method is based on monitoring the release of the corresponding phenol (B47542) (this compound, pentachlorophenol, or p-nitrophenol), which often has a distinct UV absorbance from the active ester and the amide product, particularly after conversion to the corresponding phenolate (B1203915) ion under basic conditions.
Materials:
-
Active ester of interest (e.g., N-protected amino acid OPFP, OPCP, or ONp ester)
-
Amine nucleophile (e.g., an amino acid ester or a simple alkylamine)
-
Anhydrous, non-protic solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Acetonitrile (MeCN))
-
Buffer solution (if conducting the reaction in an aqueous or semi-aqueous environment)
-
UV/Vis Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the active ester and the amine of known concentrations in the chosen solvent.
-
Spectrophotometric Monitoring:
-
Place a known volume of the amine solution in a quartz cuvette and allow it to equilibrate to the desired reaction temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the active ester stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the released phenolate ion (e.g., ~400 nm for p-nitrophenolate).
-
Continue to record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).
-
-
Data Analysis:
-
The concentration of the released phenol at each time point can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the phenolate, b is the path length of the cuvette, and c is the concentration.
-
Under pseudo-first-order conditions (i.e., with a large excess of the amine), the natural logarithm of the difference between the final and instantaneous concentrations of the product, ln([P]∞ - [P]t), is plotted against time.
-
The negative of the slope of this plot gives the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant can then be determined by dividing k_obs by the concentration of the amine.
-
Mandatory Visualization
The following diagram illustrates the logical relationship of the relative reactivity of the three active esters based on the presented kinetic data.
References
A Head-to-Head Battle of Bioconjugation Chemistries: Evaluating the Stability of PFP Esters Versus Maleimides
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability and, consequently, the efficacy and safety of bioconjugates. This guide provides an objective comparison of the stability of bioconjugates formed using two popular amine and sulfhydryl-reactive chemistries: pentafluorophenyl (PFP) esters and maleimides, respectively. Supported by experimental data and detailed methodologies, this document aims to equip scientists with the knowledge to make informed decisions for their bioconjugation needs.
The stability of the covalent bond linking a payload—be it a drug, a fluorophore, or another biomolecule—to a protein is paramount, particularly for therapeutics like antibody-drug conjugates (ADCs) that must endure the physiological conditions of the bloodstream to reach their target. Premature cleavage of this linker can lead to off-target toxicity and a reduced therapeutic window. Here, we delve into the chemical nuances that govern the stability of bioconjugates formed via PFP ester and maleimide (B117702) chemistries.
At the Chemical Core: A Tale of Two Bonds
PFP esters react with primary amines, such as the side chain of lysine (B10760008) residues, to form highly stable amide bonds.[1][2] This chemistry is favored for its efficiency, as PFP esters are less susceptible to hydrolysis in aqueous solutions compared to their more common N-hydroxysuccinimide (NHS) ester counterparts.[2][3] The resulting amide bond is generally considered robust and resistant to cleavage under physiological conditions.[4]
Maleimides, on the other hand, react with sulfhydryl groups, most notably from cysteine residues, via a Michael addition reaction to form a thiosuccinimide linkage. While this reaction is rapid and specific, the resulting bond is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione (B108866) and albumin. This can lead to deconjugation and exchange of the payload, compromising the bioconjugate's integrity in vivo.
Quantitative Stability Showdown
The stability of a bioconjugate is often assessed by incubating it in plasma or a buffer containing a competing thiol and measuring the percentage of intact conjugate over time. The following tables summarize the stability profiles for both maleimide and PFP ester-based conjugates based on available data.
Table 1: Stability of Maleimide-Based Bioconjugates in Thiol-Containing Media
| Maleimide Type | Model System | Incubation Conditions | Time (days) | % Intact Conjugate | Reference |
| Traditional N-alkyl maleimide | ADC in human plasma | 37°C | 7 | ~50% | |
| Traditional N-alkyl maleimide | ADC in thiol-containing buffer | 37°C | 7 | 33-65% | |
| N-aryl maleimide | ADC in thiol-containing buffer | 37°C | 7 | >80% | |
| N-aryl maleimide | ADC in serum | 37°C | 7 | >80% |
Table 2: Stability of PFP Ester-Based Bioconjugates
| Linkage Type | Model System | Incubation Conditions | Time (days) | % Intact Conjugate | Reference |
| Amide Bond (from PFP ester) | General Bioconjugates | Physiological Conditions (pH 7.4, 37°C) | >7 | Considered highly stable with negligible degradation reported. |
Note: Specific quantitative long-term plasma stability data for PFP ester-formed amide bonds is less commonly reported, as the amide bond is widely regarded as stable under these conditions.
Visualizing the Pathways: Conjugation and Stability
To better understand the chemical transformations involved, the following diagrams illustrate the conjugation reactions and potential degradation pathways for both maleimide and PFP ester chemistries.
Caption: Conjugation and stability pathways for maleimide and PFP ester chemistries.
Experimental Protocols: Assessing Bioconjugate Stability
A generalized protocol for evaluating the stability of a bioconjugate in plasma is provided below. This method can be adapted for both PFP ester and maleimide-based conjugates.
Protocol: Plasma Stability Assay
1. Materials:
- Purified Bioconjugate (e.g., ADC)
- Human or mouse plasma (pre-warmed to 37°C)
- Phosphate-buffered saline (PBS), pH 7.4
- Quenching solution (e.g., 3-fold excess of cold acetonitrile (B52724) with 0.1% formic acid)
- Incubator at 37°C
- Analytical instrumentation (e.g., LC-MS, ELISA, or HPLC)
2. Procedure:
- Prepare a stock solution of the bioconjugate in PBS.
- Spike the bioconjugate into the pre-warmed plasma to a final concentration relevant for the intended application (e.g., 100 µg/mL).
- Incubate the plasma samples at 37°C.
- At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours, and up to 7 days or more), withdraw an aliquot of the plasma sample.
- Immediately quench the reaction by adding the aliquot to the cold quenching solution to precipitate plasma proteins and stop any degradation.
- Centrifuge the samples to pellet the precipitated proteins.
- Analyze the supernatant for the presence of the intact bioconjugate and any released payload or degradation products using a suitable analytical method.
3. Data Analysis:
- Quantify the concentration of the intact bioconjugate at each time point.
- Plot the percentage of intact bioconjugate versus time to determine the stability profile.
- Calculate the half-life (t½) of the bioconjugate in plasma.
Visualizing the Workflow
The following diagram outlines the general experimental workflow for comparing the stability of bioconjugates.
Caption: Experimental workflow for comparative stability analysis of bioconjugates.
Conclusion: Making the Right Choice for Stability
The choice between PFP ester and maleimide chemistry for bioconjugation has significant implications for the stability of the final product.
-
PFP esters form highly stable amide bonds with primary amines, offering a robust and reliable linkage for bioconjugates intended for in vivo applications where long-term stability is crucial. The primary consideration for this chemistry is optimizing the reaction conditions to ensure efficient conjugation while minimizing pre-hydrolysis of the ester.
-
Maleimides provide a rapid and specific method for conjugating to sulfhydryl groups. However, the resulting thiosuccinimide linkage is inherently less stable and prone to retro-Michael reaction and thiol exchange. For applications requiring high stability, strategies to mitigate this instability, such as using N-aryl maleimides to promote stabilizing ring-hydrolysis, should be employed.
Ultimately, the selection of the appropriate conjugation chemistry should be guided by the specific requirements of the application, including the desired stability profile, the nature of the biomolecule and payload, and the intended in vivo environment. For applications demanding the utmost stability, the robust amide bond formed by PFP esters presents a clear advantage.
References
- 1. Improving the Stability of Amino-Containing Plasma Polymer Films in Aqueous Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Crude Peptide Purity: A Comparative Guide to PFP Ester Synthesis
For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable and reproducible results. The choice of coupling reagent in Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the final crude peptide's purity, directly impacting downstream applications and purification efforts. This guide provides an objective comparison of the performance of pentafluorophenyl (PFP) active esters against other common coupling reagents, supported by experimental data and detailed protocols.
Pentafluorophenyl esters are highly reactive acylating agents, a characteristic attributed to the strong electron-withdrawing nature of the pentafluorophenyl group.[1] This high reactivity facilitates rapid and efficient peptide bond formation, which can minimize undesirable side reactions and lead to higher purity in crude peptide products.[1]
Performance Comparison of Coupling Reagents
The purity of a crude peptide is a direct reflection of the efficiency of the coupling reactions during SPPS. Inefficient coupling leads to the formation of deletion sequences, which are often the major impurities. The following table summarizes the crude purity of a model peptide, the acyl carrier protein (ACP) fragment 65-74, synthesized using different coupling reagents. This peptide is a widely accepted benchmark for evaluating the performance of coupling reagents due to its challenging sequence.
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| PFP Ester | >90 | [2] |
| HATU | 83.63 | [3] |
| HCTU | 82.50 | [3] |
| PyBOP | 48.11 |
Note: The data presented is compiled from different studies and serves as a representative comparison. Absolute purity can vary based on the specific peptide sequence, synthesis conditions, and analytical methods.
Common Impurities in Crude Peptides
Irrespective of the coupling chemistry, several types of impurities can be present in crude peptide preparations. Understanding these impurities is crucial for developing effective purification strategies.
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.
-
Truncated Sequences: Peptides that are shorter than the target sequence due to premature termination of the synthesis.
-
Peptides with Protecting Group Adducts: Incomplete removal of side-chain protecting groups during the final cleavage step.
-
Racemized/Epimerized Peptides: Changes in the stereochemistry of amino acid residues, which can be a particular concern with certain amino acids like histidine and cysteine.
-
Oxidized Peptides: Oxidation of susceptible amino acid residues such as methionine and tryptophan.
-
By-products from Reagents: Residual scavengers and other chemicals used in the synthesis and cleavage process.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid-PFP Esters
This protocol outlines a general procedure for manual Fmoc-SPPS using pre-activated PFP esters.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve 2-4 equivalents of the Fmoc-amino acid-PFP ester in DMF. For faster coupling, 1-hydroxybenzotriazole (B26582) (HOBt) can be added (2-4 equivalents).
-
Add the solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The coupling time can vary depending on the amino acids being coupled.
4. Washing:
-
After the coupling reaction, wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and by-products.
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O) for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% TFA, to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
The purity of the peptide is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships described, the following diagrams are provided.
SPPS Workflow using PFP Esters.
Analytical Workflow for Purity Assessment.
Logical Relationship of Reagent to Purity.
References
Pentafluorophenyl Sulfone: A Superior Alternative to Traditional Crosslinkers for Robust Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. While traditional crosslinkers like N-hydroxysuccinimide (NHS) esters and maleimides have been the mainstay in bioconjugation, emerging reagents such as pentafluorophenyl (PFP) sulfone offer significant advantages in stability and specificity. This guide provides an objective comparison of PFP sulfone with traditional crosslinkers, supported by experimental data, to inform the selection of the optimal reagent for specific research applications.
Pentafluorophenyl sulfone is gaining prominence as a powerful tool for bioconjugation, particularly in applications demanding high stability and precise reactivity. This comparison focuses on key performance indicators: reaction kinetics, the stability of the crosslinker and the resulting conjugate, and overall conjugation efficiency.
Quantitative Performance Comparison
The following tables summarize available quantitative data for PFP sulfone and its traditional counterparts. It is important to note that this data is collated from various studies, and direct comparisons should be made with consideration of the differing experimental conditions.
Table 1: Reaction Kinetics of Amine-Reactive and Thiol-Reactive Crosslinkers
| Crosslinker | Chemistry | Target Residue | Typical Reaction pH | Typical Reaction Time | Relative Reaction Rate |
| Pentafluorophenyl (PFP) Ester * | Primary Amines (Lysine) | 7.2 - 8.5[1][2] | 1 - 4 hours (RT) or overnight (4°C)[1] | Fast | |
| N-hydroxysuccinimide (NHS) Ester | Primary Amines (Lysine) | 7.2 - 9.0[3] | 0.5 - 4 hours[3] | Very Fast | |
| Pentafluorophenyl (PFP) Sulfone | Thiols (Cysteine) | 7.0 - 8.0[1] | 1 - 2 hours (RT) or overnight (4°C)[4] | Fast | |
| Maleimide (B117702) | Thiols (Cysteine) | 6.5 - 7.5 | 1 - 2 hours | High[5] |
Note: PFP esters are included as an amine-reactive analogue to provide a broader context for PFP chemistry.
Table 2: Stability of Crosslinkers and Resulting Conjugates
| Crosslinker | Linkage Formed | Stability of Linkage | Key Stability Features |
| Pentafluorophenyl (PFP) Ester * | Amide | High | More resistant to hydrolysis in aqueous solutions compared to NHS esters.[1][6] |
| N-hydroxysuccinimide (NHS) Ester | Amide | Moderate | Susceptible to hydrolysis, especially at higher pH. Half-life can be as short as 10 minutes at pH 8.6 (4°C).[7] |
| Pentafluorophenyl (PFP) Sulfone | Thioether | Very High | Forms a stable, irreversible thioether bond.[8] The resulting conjugate exhibits substantial improvement in stability in human plasma compared to maleimide conjugates.[8] |
| Maleimide | Thioether | Moderate to Low | The formed thiosuccinimide linkage is susceptible to retro-Michael addition and exchange with other thiols (e.g., albumin) in vivo, leading to premature drug release.[5][9][10] |
Note: PFP esters are included as an amine-reactive analogue to provide a broader context for PFP chemistry.
Experimental Protocols
Detailed methodologies for key bioconjugation experiments are provided below.
Protocol 1: General Procedure for Protein Conjugation with Amine-Reactive Esters (PFP Ester and NHS Ester)
-
Protein Preparation:
-
Crosslinker Preparation:
-
Immediately before use, dissolve the PFP ester or NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a 10-20 mM stock solution.[3]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution while gently stirring.[1][7] The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[1]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1]
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts by dialysis, size-exclusion chromatography (SEC), or spin filtration.[3]
-
Protocol 2: General Procedure for Protein Conjugation with Thiol-Reactive Reagents (PFP Sulfone and Maleimide)
-
Protein Preparation and Reduction:
-
Dissolve the protein in a suitable non-nucleophilic buffer (e.g., PBS, pH 7.0-7.5).
-
If the target cysteine residues are in disulfide bonds, they must be reduced. Add a 10- to 100-fold excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-60 minutes at room temperature.[11]
-
Remove the reducing agent using a desalting column.[11]
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the PFP sulfone or maleimide reagent in an anhydrous organic solvent like DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 10- to 20-fold) of the crosslinker stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% (v/v).[11]
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[4]
-
-
Quenching (for PFP Sulfone):
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration of ~50 mM to consume any excess PFP sulfone.[11]
-
-
Purification:
-
Remove the excess, unreacted reagent using a desalting column, dialysis, or size-exclusion chromatography.[4]
-
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better illustrate the processes involved, the following diagrams outline the reaction pathways and experimental workflows.
Caption: Reaction mechanisms of PFP sulfone and traditional crosslinkers.
Caption: General experimental workflow for bioconjugation.
Conclusion: The PFP Sulfone Advantage
For applications requiring the utmost stability, particularly for in vivo studies and the development of therapeutics like antibody-drug conjugates (ADCs), PFP sulfone emerges as a superior alternative to traditional maleimide-based crosslinkers. The formation of a highly stable thioether bond minimizes the risk of premature cleavage and payload exchange in biological environments.[8][10] While maleimide chemistry is efficient, its inherent instability is a significant drawback.[9][10]
Similarly, for amine-reactive conjugations, PFP esters offer enhanced stability against hydrolysis compared to the widely used NHS esters, allowing for more efficient and reproducible conjugations.[1][6]
The adoption of PFP-based crosslinkers represents a significant advancement in bioconjugation technology, enabling the creation of more robust and reliable bioconjugates for a wide range of research, diagnostic, and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pentafluorophenol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of pentafluorophenol (PFP) is critical for ensuring personnel safety and environmental protection. As a halogenated organic compound, this compound is categorized as hazardous waste and requires specific handling and disposal procedures in accordance with local, state, and federal regulations.[1] Adherence to these protocols is a cornerstone of responsible laboratory practice.
This compound is harmful if swallowed, inhaled, or it comes into contact with skin; it can also cause severe skin and eye damage.[1][2] Therefore, strict safety measures must be observed at all times, from initial handling to final disposal.
Immediate Safety Protocols
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and be familiar with emergency first-aid measures.
Personal Protective Equipment (PPE): A comprehensive safety approach requires the following PPE:
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3][4]
-
Eye and Face Protection: Use chemical safety goggles and a face shield.[1][3][5]
-
Skin and Body Protection: A lab coat or other suitable protective clothing is mandatory to prevent skin exposure.[3][5]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][6] If ventilation is inadequate, appropriate respiratory protection must be worn.[3]
Emergency First-Aid Measures: In the event of accidental exposure, immediate action is crucial:
-
After Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration and seek medical aid.[3][7]
-
After Skin Contact: Get medical aid.[3] Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][7]
-
After Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and get immediate medical attention.[3][8]
-
After Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[7][8]
Quantitative Data and Hazard Information
For quick reference, the following table summarizes key identification and hazard information for this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 771-61-9 |
| Molecular Formula | C6HF5O |
| Molar Mass | 184.07 g/mol |
| Appearance | White solid or colorless liquid |
| Melting Point | 32.8 °C (91.0 °F)[2] |
| Boiling Point | 145.6 °C (294.1 °F)[2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2][4][6] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and transfer to a certified disposal facility.
Step 1: Waste Segregation
Collect all waste containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated hazardous waste collection area.[9] Do not mix with other waste streams unless compatible and permitted by your institution's waste management plan.
Step 2: Containerization
Use a dedicated, leak-proof container that is chemically compatible with this compound.[1][9] The container must have a secure, tightly sealing cap to prevent leaks and vapor release.[1][4] Ensure the container is in good condition and suitable for holding hazardous materials.
Step 3: Proper Labeling
Label the waste container clearly before adding any waste.[1] The label must include:
-
The words "Hazardous Waste."[1]
-
The full chemical name: "Waste this compound."[1]
-
An accurate list of all contents if it is a mixed waste stream.[1]
-
Appropriate hazard pictograms (e.g., Corrosive, Harmful/Irritant).[1]
Step 4: Temporary Storage
Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area.[1][3][9] This location should be away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[1][6][10]
Step 5: Final Disposal
Arrange for the disposal of the hazardous waste through a licensed and certified waste disposal company.[8][9] These contractors will typically use high-temperature incineration or other approved methods to ensure the complete destruction of the chemical in an environmentally sound manner.[1][8] this compound is a type of per- and polyfluoroalkyl substance (PFAS), and its disposal is subject to evolving regulations; professional disposal services will ensure compliance with the latest guidance from agencies like the EPA.[11][12]
Spill Cleanup Protocol
In the case of a spill, immediate and safe cleanup is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the area and ensure the space is well-ventilated.[4][8]
-
Wear PPE: Before cleaning up, don the appropriate personal protective equipment as outlined above.[3][8]
-
Contain the Spill: For small spills, use a dry chemical absorbent to contain the material.[8] Avoid generating dust.[3][4]
-
Collect Residue: Carefully sweep or shovel the absorbed material into a suitable, clean, dry, and closed container for disposal.[3][4][8]
-
Decontaminate Area: Wash the spill area down with large amounts of water, preventing runoff into drains if possible.[4]
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be placed in the hazardous waste container for proper disposal.[1]
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. epa.gov [epa.gov]
- 12. montrose-env.com [montrose-env.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
